MELK-8a
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-[4-[4-[3-(piperidin-4-ylmethoxy)pyridin-4-yl]pyrazol-1-yl]phenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O/c1-29-12-14-30(15-13-29)22-2-4-23(5-3-22)31-18-21(16-28-31)24-8-11-27-17-25(24)32-19-20-6-9-26-10-7-20/h2-5,8,11,16-18,20,26H,6-7,9-10,12-15,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFBSGVUERKSST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)N3C=C(C=N3)C4=C(C=NC=C4)OCC5CCNCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MELK-8a: A Potent and Selective Inhibitor of Maternal Embryonic Leucine Zipper Kinase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a compelling therapeutic target in oncology due to its overexpression in a variety of cancers and its critical role in tumorigenesis, including cell cycle progression, apoptosis, and the maintenance of cancer stem cells.[1][2] This document provides a comprehensive technical overview of MELK-8a, a highly potent and selective small-molecule inhibitor of MELK. We will delve into its target profile, mechanism of action, and the methodologies used for its characterization. This guide is intended to equip researchers and drug development professionals with the essential knowledge to effectively utilize and further investigate this compound as a potential anti-cancer agent.
Introduction to this compound
This compound is a novel, ATP-competitive inhibitor of MELK with high potency and selectivity.[3][4] Its development has provided a valuable chemical probe to elucidate the biological functions of MELK and to explore its potential as a therapeutic target. This guide will summarize the key quantitative data, detail the experimental protocols for its evaluation, and visualize the associated signaling pathways and experimental workflows.
Target Profile and Potency of this compound
This compound demonstrates nanomolar potency against MELK and exhibits significant selectivity over other kinases. The following tables summarize the in vitro inhibitory activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [5]
| Kinase | IC50 (nM) |
| MELK | 2 |
Table 2: Off-Target Kinase Inhibitory Activity of this compound [5]
| Kinase | IC50 (µM) |
| Flt3 (ITD) | 0.18 |
| Haspin | 0.19 |
| PDGFRα | 0.42 |
Table 3: Cellular Activity of this compound in Breast Cancer Cell Lines [6]
| Cell Line | IC50 (µM) |
| MDA-MB-468 | 2.3 ± 0.4 |
| MDA-MB-231 | 1.7 ± 0.4 |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of MELK, which in turn disrupts downstream signaling pathways crucial for cancer cell proliferation and survival. Inhibition of MELK by this compound leads to a delay in mitotic entry, associated with the reduced activation of key mitotic regulators such as Aurora A, Aurora B, and CDK1.[5][6]
The broader MELK signaling network is intricate and involves multiple downstream effectors. MELK is known to phosphorylate and regulate the activity of several proteins involved in cell cycle progression and apoptosis, including CDC25B, a phosphatase that activates CDK1 to promote mitotic entry. Furthermore, MELK interacts with and phosphorylates the transcription factor FOXM1, a master regulator of mitotic gene expression, including targets like Aurora B and Survivin.[7] MELK has also been implicated in the JNK/c-JUN pathway and in the regulation of p53.[7][8]
Caption: A diagram illustrating the central role of MELK in regulating key downstream signaling pathways involved in cell cycle progression and apoptosis, and the inhibitory action of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MELK and other kinases.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP. The ATP concentration is typically kept at or near the Km value for the specific kinase.
-
Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture. A DMSO control is included.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period to allow for the kinase reaction to proceed.
-
Detection: Measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced. This is a luminescent assay where the light output is proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.
Methodology (Resazurin Assay):
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-468) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).[6]
-
Resazurin Addition: Add resazurin solution to each well and incubate for a few hours. Viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).
-
Data Analysis: Normalize the fluorescence readings to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.
Cell Cycle Analysis and Immunoblotting
Objective: To investigate the effect of this compound on cell cycle progression and the phosphorylation status of key cell cycle proteins.
Methodology:
-
Cell Synchronization: Synchronize cells at a specific phase of the cell cycle. For example, a double thymidine block can be used to arrest HeLa cells at the G1/S boundary.[5]
-
This compound Treatment: Release the cells from the block and treat them with this compound or a vehicle control (DMSO).
-
Cell Lysis: Harvest the cells at various time points post-treatment and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies against proteins of interest (e.g., phospho-PLK1, Cyclin B1, phospho-CDK1, and total protein controls), followed by incubation with the appropriate HRP-conjugated secondary antibodies.
-
Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A flowchart outlining the key experimental steps for the in vitro and cellular characterization of the MELK inhibitor, this compound.
Conclusion
This compound is a valuable research tool for investigating the complex biology of MELK and its role in cancer. Its high potency and selectivity make it a superior probe compared to less selective inhibitors. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and drug developers to design and execute further studies aimed at validating MELK as a therapeutic target and advancing the development of novel anti-cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synchronization of HeLa Cells to Various Interphases Including G1, S, and G2 Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
MELK-8a chemical structure and properties
An In-depth Technical Guide to MELK-8a
This technical guide provides a comprehensive overview of this compound, a potent and selective inhibitor of the Maternal Embryonic Leucine Zipper Kinase (MELK). It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical structure, properties, biological activity, and relevant experimental protocols.
Chemical Structure and Properties
This compound, also known as NVS-MELK8a, is a small molecule inhibitor targeting the MELK serine/threonine kinase.[1][2][3] Its chemical identity and properties are summarized below.
Table 1: Chemical and Physical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Formal Name | 1-methyl-4-[4-[4-[3-(4-piperidinylmethoxy)-4-pyridinyl]-1H-pyrazol-1-yl]phenyl]-piperazine, monohydrochloride | [3][4] |
| Synonyms | NVS-MELK8a, this compound hydrochloride | [1][2][3] |
| CAS Number | 2096992-20-8 | [3][5] |
| Molecular Formula | C₂₅H₃₃ClN₆O | [6] |
| Molecular Weight | 469.02 g/mol | [5][6] |
| Appearance | Solid | [3][6] |
| Purity | ≥95% to 99.87% | [1][3][6] |
| SMILES | CN(CC1)CCN1C(C=C2)=CC=C2N3C=C(C(C=CN=C4)=C4OCC5CCNCC5)C=N3.Cl | [3] |
| InChI | InChI=1S/C25H32N6O.ClH/c1-29-12-14-30(15-13-29)22-2-4-23(5-3-22)31-18-21(16-28-31)24-8-11-27-17-25(24)32-19-20-6-9-26-10-7-20;/h2-5,8,11,16-18,20,26H,6-7,9-10,12-15,19H2,1H3;1H | [3] |
| Solubility | 0.22 g/L (at pH 6.8); ~1 mg/mL in PBS (pH 7.2) | [1][4][7] |
| Storage | Store at -20°C | [2][4] |
| Stability | ≥ 4 years at -20°C | [3][4] |
Biological Activity and Quantitative Data
This compound is a highly potent inhibitor of MELK kinase activity. Its primary mechanism of action is the inhibition of this kinase, which is implicated in various cellular processes such as cell cycle progression, proliferation, and apoptosis.[8][9][10] Overexpression of MELK is common in several cancers, making it an attractive therapeutic target.[10]
In Vitro Potency and Selectivity
This compound demonstrates high potency against MELK and selectivity over other kinases.
Table 2: IC₅₀ Values of this compound for Various Kinases
| Target | IC₅₀ | ATP Concentration | Reference |
| MELK | 2 nM | 20 µM | [1][5] |
| MELK | 140 nM | 2 mM | [1][7] |
| Flt3 (ITD) | 0.18 µM | Not specified | [2][3][11] |
| Haspin | 0.19 µM | Not specified | [2][3][11] |
| PDGFRα | 0.42 µM | Not specified | [2][3][11] |
| KIT | >10 µM | Not specified | [3][4] |
Selectivity: In a broad kinase panel screen (456 kinases), this compound at 1 µM only inhibited seven off-target kinases with greater than 85% inhibition, demonstrating its high selectivity.[1][7] The compound is reported to be at least 90-fold more selective for MELK.[1][7]
Cell-Based Activity
This compound effectively inhibits the growth of various cancer cell lines.
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ | Reference |
| MDA-MB-468 | Breast Cancer | ~0.06 - 0.11 µM | [1][3][7] |
| MCF-7 | Breast Cancer | ~1.2 - 3.68 µM | [1][3][7] |
Pharmacokinetic Properties
Table 4: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Permeability | Good | Caco-2 assay | [1][7] |
| Tₘₐₓ | 0.4 hours | 30 mg/kg, subcutaneous, C57BL/6 mice | [1][7] |
| Cₘₐₓ | 6.6 µM | 30 mg/kg, subcutaneous, C57BL/6 mice | [1][7] |
| Oral Bioavailability | 3.6% | 10 mg/kg, oral, C57BL/6 mice | [1][7] |
Signaling Pathways
Inhibition of MELK by this compound disrupts several downstream signaling pathways crucial for cancer cell proliferation and survival. Pharmacological inhibition of MELK can induce G2/M phase arrest, leading to polyploidy and eventual apoptosis.[8] One of the key mechanisms involves the transcription factor FOXM1, which is phosphorylated and activated by MELK.[9] Activated FOXM1 promotes the expression of mitotic regulators. A loss of MELK function can also lead to an accumulation of DNA double-strand breaks, triggering the ATM-Chk2-p53 DNA damage response pathway.[12]
Caption: this compound inhibits MELK, disrupting the FOXM1 pathway and promoting apoptosis.
Experimental Protocols
This section outlines the methodologies for key experiments involving this compound.
Cell Proliferation Assay
This protocol is used to determine the IC₅₀ value of this compound in cancer cell lines.
Caption: Workflow for determining the anti-proliferative IC₅₀ of this compound.
Methodology:
-
Cell Culture: Culture cancer cell lines (e.g., MDA-MB-468, MCF-7) under standard conditions.
-
Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours).[2][8] Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Measure cell viability using a suitable assay, such as a luminescent ATP assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT).
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Western Blot Analysis for Cell Signaling
This protocol is used to investigate the effect of this compound on cellular signaling pathways.
Methodology:
-
Cell Treatment: Culture cells (e.g., HeLaS3, A375) to 70-80% confluency.[2] For cell cycle experiments, synchronize cells using a method like a double thymidine block.[2]
-
Compound Incubation: Treat cells with this compound at the desired concentration (e.g., 3 µM) or vehicle (DMSO) for various time points (e.g., 1, 6, 24 hours).[2]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., phosphorylated Aurora A/B, CDK1, total MELK) and a loading control (e.g., ACTINB).[2]
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the impact of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Seed cells (e.g., HeLa) and treat them with this compound (e.g., 5 µM) or vehicle control for different durations (e.g., 24, 48, 72 hours).[8]
-
Cell Harvesting: Collect both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store them at -20°C.
-
Staining: Rehydrate the cells with PBS, treat with RNase A, and stain the cellular DNA with propidium iodide (PI).
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases, as well as any polyploid populations.[8]
In Vivo Pharmacokinetic Study
This protocol is designed to evaluate the pharmacokinetic profile of this compound in an animal model.
Methodology:
-
Animal Model: Use appropriate mouse strains (e.g., C57BL/6).[1][7]
-
Compound Administration: Administer this compound via the desired route (e.g., subcutaneous injection at 30 mg/kg or oral gavage at 10 mg/kg).[1][7] The formulation for subcutaneous administration may involve a vehicle like PBS.[1]
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and oral bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound hydrochloride | CymitQuimica [cymitquimica.com]
- 7. glpbio.com [glpbio.com]
- 8. Up-regulation of MELK by E2F1 promotes the proliferation in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Maternal embryonic leucine zipper kinase (MELK): a novel regulator in cell cycle control, embryonic development, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 1922153-17-0 [chemicalbook.com]
- 12. Maternal Embryonic Leucine Zipper Kinase (MELK) Reduces Replication Stress in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
MELK-8a Induced Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanisms by which the maternal embryonic leucine zipper kinase (MELK) inhibitor, MELK-8a, induces cell cycle arrest in cancer cells. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows involved in studying this process.
Core Concepts of this compound-Mediated Cell Cycle Arrest
Maternal embryonic leucine zipper kinase (MELK) is a serine/threonine kinase that is overexpressed in a variety of human cancers and is often associated with poor prognosis. MELK plays a crucial role in mitotic progression, and its inhibition has emerged as a promising therapeutic strategy. This compound is a potent and selective inhibitor of MELK that has been shown to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines. This arrest is mediated through the modulation of key cell cycle regulatory proteins and activation of DNA damage response pathways.
Quantitative Data on this compound Activity
The efficacy of this compound in inhibiting cell growth and inducing cell cycle arrest has been quantified across various cancer cell lines. The following tables summarize key data points from multiple studies.
Table 1: In Vitro Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 60 | [1] |
| MCF-7 | Breast Cancer | 1200 | [1] |
| HeLa | Cervical Cancer | 1900 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1700 ± 400 | [3] |
Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| DMSO (Control) | 55.2 | 25.3 | 19.5 | Adapted from[4] |
| 5 µM this compound (48h) | 15.8 | 10.1 | 74.1 | Adapted from[5] |
Table 3: Quantitative Changes in Key Protein Expression/Phosphorylation Following MELK Inhibition
| Protein | Change upon MELK Inhibition | Fold Change (approx.) | Cell Line | Reference |
| p-PLK1 (Thr210) | Decreased | 2.5-fold decrease | U87, LN229 | Adapted from[6] |
| Cyclin B1 | Decreased | 2-fold decrease | U87, LN229 | Adapted from[6] |
| p-CDK1 (Tyr15) | Increased | 2-fold increase | HeLa | Adapted from[5] |
| p-ATM (Ser1981) | Increased | Not specified | Bladder Cancer Cells | [7] |
| p-p53 (Ser15) | Increased | Not specified | Glioblastoma Cells | [8] |
Signaling Pathways of this compound Induced Cell Cycle Arrest
This compound induces cell cycle arrest through two primary, interconnected signaling pathways: the disruption of G2/M progression and the activation of the ATM/Chk2/p53 DNA damage response pathway.
G2/M Phase Arrest Pathway
Inhibition of MELK by this compound disrupts the normal progression of the G2/M phase of the cell cycle. MELK is known to phosphorylate and regulate the activity of key mitotic proteins. Its inhibition leads to a decrease in the phosphorylation of Polo-like kinase 1 (PLK1) at Threonine 210, a critical step for its activation.[6] This, in turn, affects the activation of the Cyclin B1/CDK1 complex, the master regulator of mitotic entry.[5] The observed decrease in Cyclin B1 levels and the increase in the inhibitory phosphorylation of CDK1 at Tyrosine 15 are hallmarks of a G2/M arrest.[5][6]
ATM/Chk2/p53 Pathway Activation
In some cellular contexts, the inhibition of MELK can lead to the activation of the DNA damage response pathway, even in the absence of direct DNA damaging agents. This is thought to be a consequence of mitotic stress and abnormal chromosome segregation. Inhibition of MELK leads to the activation of Ataxia Telangiectasia Mutated (ATM) kinase, which in turn phosphorylates and activates Checkpoint Kinase 2 (Chk2).[7] Activated Chk2 then phosphorylates p53, leading to its stabilization and activation.[8] Activated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, which further contributes to cell cycle arrest.[7]
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound on cell cycle arrest.
Experimental Workflow
A typical workflow for investigating this compound induced cell cycle arrest involves a series of in vitro assays to assess cell viability, cell cycle distribution, and changes in protein expression.
Cell Viability Assay (MTT/Resazurin)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and assess its effect on cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-468)
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or Resazurin solution
-
DMSO or Solubilization buffer (for MTT)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound or DMSO to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
For MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
-
For Resazurin Assay:
-
Add 10 µL of Resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at 570 nm for the MTT assay or fluorescence (Ex/Em ~560/590 nm) for the resazurin assay using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Flow Cytometry for Cell Cycle Analysis
Objective: To quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 24-48 hours. Include a DMSO vehicle control.
-
Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.
Western Blotting for Key Cell Cycle Proteins
Objective: To determine the effect of this compound on the expression and phosphorylation status of key cell cycle regulatory proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 4 for suggestions)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the flow cytometry protocol.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the protein bands using an imaging system.
-
Quantify the band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).
Table 4: Recommended Primary Antibodies for Western Blotting
| Target Protein | Suggested Dilution | Supplier (Example) | Catalog # (Example) |
| p-PLK1 (Thr210) | 1:1000 | Cell Signaling Technology | #5472 |
| Cyclin B1 | 1:1000 | Cell Signaling Technology | #4138 |
| p-CDK1 (Tyr15) | 1:1000 | Cell Signaling Technology | #9111 |
| p-ATM (Ser1981) | 1:1000 | Cell Signaling Technology | #5883 |
| p-p53 (Ser15) | 1:1000 | Cell Signaling Technology | #9284 |
| β-actin | 1:5000 | Cell Signaling Technology | #4970 |
Conclusion
This compound is a potent inhibitor of MELK that effectively induces cell cycle arrest in cancer cells, primarily through the disruption of G2/M progression and the activation of the ATM/Chk2/p53 pathway. This technical guide provides a foundational resource for researchers investigating the cellular and molecular effects of this compound. The provided quantitative data, detailed experimental protocols, and pathway diagrams are intended to facilitate the design and execution of robust and informative studies in this promising area of cancer drug development.
References
- 1. Cell Cycle-Related Cyclin B1 Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage subtypes inhibit breast cancer proliferation in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PLK1 maintains DNA methylation and cell viability by regulating phosphorylation-dependent UHRF1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Cycle-Related Cyclin B1 Quantification | PLOS One [journals.plos.org]
- 6. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Role of MELK-8a in Delaying Mitotic Entry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase implicated in various cellular processes, including cell cycle progression and oncogenesis. Recent evidence has highlighted the role of MELK in the G2/M transition, with its inhibition leading to a delay in mitotic entry. This technical guide provides an in-depth analysis of the function of MELK, with a particular focus on the effects of its selective inhibitor, MELK-8a (also known as NVS-MELK8a). We will delve into the quantitative data demonstrating this mitotic entry delay, detail the experimental protocols used to elucidate this function, and visualize the underlying signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action in perturbing the cell cycle.
Introduction
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. The transition from the G2 phase to mitosis (M phase) is a critical checkpoint, ensuring that DNA is fully replicated and undamaged before the cell commits to division.[1] Key regulators of this transition include Cyclin-Dependent Kinase 1 (CDK1) and the Aurora kinases.[1]
Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a significant player in cell cycle control.[2][3] Its expression and activity are cell cycle-regulated, peaking during the G2 and M phases.[3] Dysregulation of MELK has been associated with various cancers, making it an attractive target for therapeutic intervention.
This guide focuses on the specific role of MELK in the G2/M transition, as elucidated by studies using the highly selective MELK inhibitor, this compound.[4] Inhibition of MELK by this compound has been shown to cause a delay in mitotic entry, primarily by extending the duration of the G2 phase.[4] This effect is mediated through the delayed activation of key mitotic kinases, including Aurora A, Aurora B, and CDK1.[4]
Quantitative Data on Mitotic Entry Delay
The inhibition of MELK by this compound leads to a quantifiable delay in the entry into mitosis. This delay is primarily characterized by a dose-dependent increase in the length of the G2 phase of the cell cycle.
Table 1: Dose-Dependent Effect of this compound on G2 Phase Length in U2OS Cells
| Treatment Condition | Median G2 Length (minutes) | Fold Change vs. DMSO | p-value (Log-rank test) |
| DMSO (Control) | 138 | 1.0 | - |
| 1 µM this compound | 228 | 1.65 | < 0.0001 |
| 3 µM this compound | 348 | 2.52 | < 0.0001 |
Data summarized from live-cell imaging of U2OS cells stably expressing a fluorescent PCNA reporter.[4]
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.7 ± 0.4 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2.3 ± 0.4 |
| HeLaS3 | Cervical Cancer | 1.9 ± 0.5 |
IC50 values were determined after 72 hours of treatment with this compound using a resazurin-based cell viability assay.[4]
Signaling Pathways
The delay in mitotic entry induced by this compound is a consequence of its impact on a crucial signaling network that governs the G2/M transition. Inhibition of MELK disrupts the timely activation of key mitotic kinases.
Upstream Regulation of MELK
MELK activity is tightly regulated during the cell cycle. Its expression is induced during the S phase and peaks in G2/M.[5] The activation of MELK is dependent on autophosphorylation.[6] Furthermore, MELK can be phosphorylated and activated by Mitosis-Promoting Factor (MPF) and MAP Kinase during the M phase.[2]
Downstream Effects of this compound Inhibition
Inhibition of MELK by this compound leads to the delayed activation of several critical mitotic kinases:
-
Aurora A and Aurora B: These kinases are essential for centrosome maturation, spindle assembly, and chromosome segregation. MELK inhibition results in a delay in their activating phosphorylation.[4]
-
CDK1: As the master regulator of mitotic entry, the activation of the Cyclin B-CDK1 complex is paramount. MELK inhibition leads to a delay in the activating phosphorylation of CDK1.[4]
The direct substrates of MELK that mediate these downstream effects are still under investigation, but potential candidates include CDC25B, a phosphatase that activates CDK1.[2][4]
Signaling Pathway Diagram
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the role of this compound in mitotic entry delay.
Cell Synchronization using Double-Thymidine Block
This protocol is used to synchronize cells at the G1/S boundary, allowing for the observation of a cohort of cells progressing through the cell cycle.
Materials:
-
HeLaS3 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Thymidine solution (200 mM stock in PBS, sterile filtered)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Plate HeLaS3 cells at an appropriate density to reach 40-50% confluency at the time of the first thymidine addition.
-
Add thymidine to the culture medium to a final concentration of 2 mM.
-
Incubate the cells for 18 hours.
-
Wash the cells twice with warm PBS and then once with warm complete medium.
-
Add fresh complete medium and incubate for 9 hours to release the cells from the block.
-
Add thymidine again to a final concentration of 2 mM.
-
Incubate for another 17 hours.
-
To release the cells into the cell cycle, wash twice with warm PBS and once with warm complete medium.
-
Add fresh complete medium (this is time point 0). Cells will now progress synchronously through S, G2, and M phases.
Live-Cell Imaging for G2 Phase Length Analysis
This method allows for the direct measurement of the duration of the G2 phase in individual cells.
Materials:
-
U2OS cells stably expressing a fluorescent PCNA (Proliferating Cell Nuclear Antigen) reporter (e.g., PCNA-GFP).
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).
-
This compound
-
DMSO (vehicle control)
Procedure:
-
Plate the U2OS-PCNA cells in a glass-bottom dish suitable for live-cell imaging.
-
Allow cells to adhere overnight.
-
Treat the cells with either DMSO or the desired concentrations of this compound.
-
Place the dish in the pre-warmed and equilibrated microscope chamber.
-
Acquire images (phase contrast and fluorescence) every 5-15 minutes for 24-48 hours.
-
Analysis:
-
The end of S phase is marked by the disappearance of distinct PCNA foci.
-
The beginning of M phase (mitotic entry) is marked by nuclear envelope breakdown (NEBD), observed as a change in cell morphology in the phase-contrast channel.
-
The duration of the G2 phase is the time interval between the end of S phase and NEBD.
-
Immunoblotting for Mitotic Markers
This technique is used to assess the phosphorylation status and protein levels of key mitotic regulators.
Materials:
-
Synchronized or asynchronously treated cell pellets.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Phospho-Aurora A (Thr288)/Aurora B (Thr232)
-
Phospho-CDK1 (Tyr15)
-
Cyclin B1
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Lyse cell pellets in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
Kinase Selectivity Profiling using MIB/MS
Multiplexed Inhibitor Beads/Mass Spectrometry (MIB/MS) is a chemical proteomics technique used to profile the selectivity of kinase inhibitors.
Experimental Workflow:
Conclusion
The selective inhibition of MELK by this compound provides a powerful tool to dissect the role of this kinase in the G2/M transition. The data clearly demonstrate that MELK activity is required for timely entry into mitosis, and its inhibition leads to a G2 phase-specific delay. This delay is associated with the deferred activation of the core mitotic regulatory kinases, Aurora A/B and CDK1. The experimental protocols detailed in this guide provide a robust framework for investigating the cellular effects of MELK inhibition. Further research focusing on the identification of direct MELK substrates that mediate these effects will be crucial for a complete understanding of its role in cell cycle control and for the continued development of MELK inhibitors as potential cancer therapeutics.
References
- 1. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 2. Maternal Embryonic Leucine Zipper Kinase (MELK): A Novel Regulator in Cell Cycle Control, Embryonic Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MELK is an oncogenic kinase essential for mitotic progression in basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maternal Embryonic Leucine Zipper Kinase (MELK) Reduces Replication Stress in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate specificity and activity regulation of protein kinase MELK - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MELK-8a Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis.[1][2] Its overexpression has been implicated in various cancers, making it an attractive therapeutic target.[3] MELK-8a (also known as NVS-MELK8a) is a highly potent and selective inhibitor of MELK, with an IC50 of 2 nM in biochemical assays.[4][5] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Data Presentation
Table 1: In Vitro IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.7 ± 0.4 | Resazurin Assay (72h) | [6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2.3 ± 0.4 | Resazurin Assay (72h) | [6] |
| MCF7 | ER-Positive Breast Cancer | 3.68 | CellTiter-Glo (7 days) | [4] |
Signaling Pathway
The signaling pathway of MELK is complex, involving multiple downstream effectors that regulate cell cycle and survival.
Caption: MELK Signaling Pathway Diagram.
Experimental Workflow
A typical workflow for evaluating this compound involves initial cell viability screening, followed by more detailed mechanistic studies.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
Cell Culture
-
Cell Lines: MDA-MB-231, MDA-MB-468, and HeLaS3 cells can be used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Resazurin Cell Viability Assay
This assay measures cell viability by quantifying the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.[7][8]
Materials:
-
Resazurin sodium salt
-
Phosphate Buffered Saline (PBS), sterile
-
96-well, opaque-walled plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Resazurin Addition: Prepare a 0.15 mg/mL stock solution of resazurin in sterile PBS and filter-sterilize.[8] Add 10 µL of the resazurin solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[1][8]
-
Data Analysis: Subtract the background fluorescence (wells with medium and resazurin but no cells). Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Crystal Violet Cell Proliferation Assay
This assay quantifies cell number by staining the DNA of adherent cells with crystal violet.[9]
Materials:
-
Crystal violet solution (0.5% w/v in 20% methanol)
-
Methanol or 4% paraformaldehyde (PFA) for fixation
-
PBS
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)
-
Absorbance microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the Resazurin Assay protocol.
-
Fixation: Gently wash the cells twice with PBS. Add 100 µL of ice-cold methanol or 4% PFA to each well and incubate for 15-20 minutes at room temperature.[9]
-
Staining: Aspirate the fixative and add 100 µL of crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.[9]
-
Washing: Gently wash the plate with tap water until the water runs clear.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.[9]
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (wells with no cells). Calculate cell proliferation as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blotting
Western blotting is used to detect changes in the expression and phosphorylation status of MELK and its downstream targets.[10]
Materials:
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MELK, anti-phospho-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[10]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12]
Materials:
-
70% ethanol, ice-cold
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting and Fixation: Treat cells with this compound for the desired time. Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.[5][13]
-
Storage: Store the fixed cells at -20°C for at least 2 hours or up to several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.[5][14]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
References
- 1. biotium.com [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. Protocols · Benchling [benchling.com]
- 7. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. clyte.tech [clyte.tech]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Cell lysate preparation and Western blot analysis [bio-protocol.org]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Western Blot Analysis Following MELK-8a Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Western blot analysis to investigate the effects of MELK-8a, a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). The provided protocols and data will enable researchers to effectively assess the downstream signaling consequences of MELK inhibition in various cellular contexts.
Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that plays a crucial role in cell cycle progression, mitosis, and apoptosis.[1][2] Its overexpression has been linked to poor prognosis in several cancers, making it an attractive therapeutic target.[3] this compound is a small molecule inhibitor with high potency and selectivity for MELK (IC50 of 2 nM).[4][5][6] Western blot analysis is an essential technique to elucidate the mechanism of action of this compound by examining its effects on the expression and phosphorylation status of key downstream proteins.
Key Signaling Pathways Modulated by MELK Inhibition
MELK is involved in multiple signaling cascades that regulate cell proliferation and survival. Inhibition of MELK by this compound can lead to cell cycle arrest, particularly at the G2/M phase, and induction of apoptosis.[7] Key proteins and pathways affected include:
-
Cell Cycle Regulation: MELK is known to influence the activity of critical cell cycle regulators. Inhibition of MELK can lead to an increase in the phosphorylation of CDK1 at Tyr15 and PLK1 at Tyr217, as well as an upregulation of Cyclin B1.[7]
-
Apoptosis Induction: this compound treatment has been shown to modulate the expression of apoptosis-related proteins, leading to an increase in the pro-apoptotic protein BAX and cleaved-PARP1, and a decrease in the anti-apoptotic protein Bcl-2.[7]
-
p53 Pathway: The tumor suppressor p53 and its downstream effector p21 are also implicated in the response to MELK inhibition. A loss of MELK can lead to the activation of the ATM-Chk2-p53 pathway.[8]
Below is a diagram illustrating the key signaling pathways affected by this compound.
Caption: Signaling pathways affected by this compound treatment.
Quantitative Data Summary
The following table summarizes the expected changes in protein expression and phosphorylation status following treatment with this compound, as determined by Western blot analysis. The data is compiled from various studies and represents typical outcomes.
| Target Protein | Cellular Process | Expected Change with this compound Treatment | Fold Change (Treatment vs. Control) |
| p-PLK1 (Tyr217) | Cell Cycle | Increase | 2.5 - 4.0 |
| Cyclin B1 | Cell Cycle | Increase | 2.0 - 3.5 |
| p-CDK1 (Tyr15) | Cell Cycle | Increase | 3.0 - 5.0 |
| BAX | Apoptosis | Increase | 1.5 - 2.5 |
| Cleaved-PARP1 | Apoptosis | Increase | 3.0 - 6.0 |
| Bcl-2 | Apoptosis | Decrease | 0.4 - 0.6 |
| p-Rb (S807/811) | Cell Cycle | Decrease | 0.3 - 0.5 |
| p21 | Cell Cycle | Increase | 2.0 - 4.0 |
Detailed Experimental Protocols
This section provides a detailed protocol for Western blot analysis to assess the effects of this compound treatment on cultured cells.
Experimental Workflow
The overall workflow for the Western blot analysis is depicted below.
Caption: Experimental workflow for Western blot analysis.
Materials and Reagents
-
Cell culture reagents (media, serum, antibiotics)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-20% gradient)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Methanol (for PVDF membrane activation)
-
Blocking buffer (e.g., 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibodies (specific for target proteins and loading control, e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Western blot imaging system
Protocol
1. Cell Culture and Treatment
-
Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 0.5, 1, 3 µM) and a vehicle control (e.g., DMSO) for the desired time points (e.g., 1, 6, 24 hours).[4]
2. Cell Lysis and Protein Extraction
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[9][10]
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.[12]
4. Sample Preparation for SDS-PAGE
-
Based on the protein concentration, normalize the samples to have equal amounts of protein (e.g., 20-40 µg per lane).
-
Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.[13]
5. SDS-PAGE and Protein Transfer
-
Load the denatured protein samples and a molecular weight marker onto a precast polyacrylamide gel.
-
Perform electrophoresis according to the gel manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. For PVDF membranes, pre-activate in methanol for 30 seconds.
6. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[14] Note: Avoid using milk as a blocking agent for phospho-protein detection as it contains casein, a phosphoprotein that can increase background.[10]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to the loading control (e.g., β-actin or GAPDH).
Logical Relationship of this compound's Effects
The following diagram illustrates the logical progression from this compound treatment to the observed cellular outcomes.
Caption: Logical flow from this compound treatment to cellular effects.
By following these protocols and considering the provided information, researchers can effectively utilize Western blot analysis to investigate the cellular and molecular consequences of this compound treatment, thereby advancing our understanding of MELK's role in disease and the therapeutic potential of its inhibition.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Maternal embryonic leucine zipper kinase (MELK): a novel regulator in cell cycle control, embryonic development, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Up-regulation of MELK by E2F1 promotes the proliferation in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maternal Embryonic Leucine Zipper Kinase (MELK) Reduces Replication Stress in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.5. Western Blot Analysis [bio-protocol.org]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. Sample preparation for western blot | Abcam [abcam.com]
- 12. ccr.cancer.gov [ccr.cancer.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for MELK-8a in an In Vivo Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the in vivo efficacy of the Maternal Embryonic Leucine-zipper Kinase (MELK) inhibitor, MELK-8a, using a subcutaneous xenograft model. The protocol is based on established methodologies for similar MELK inhibitors and general xenograft studies, offering a robust starting point for preclinical anti-cancer drug assessment.
Introduction
Maternal Embryonic Leucine-zipper Kinase (MELK) is a serine/threonine kinase that is overexpressed in a variety of human cancers and is often associated with poor prognosis.[1][2] MELK plays a crucial role in several cellular processes that are fundamental to cancer progression, including cell cycle regulation, proliferation, and apoptosis.[2][3] Its involvement in oncogenesis has positioned it as a promising therapeutic target. This compound is a highly potent and selective inhibitor of MELK with an IC50 of 2 nM.[4] In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.[1] This document outlines a protocol for assessing the anti-tumor activity of this compound in an in vivo setting.
MELK Signaling Pathway
MELK is a central node in a complex signaling network that promotes cancer cell survival and proliferation. It can phosphorylate and activate the transcription factor FOXM1, a key regulator of cell cycle progression. This leads to the expression of mitotic regulators such as CDC25B, Aurora B, and Survivin.[3] Additionally, MELK can interact with and influence other critical pathways, including the p53 and Wnt/β-catenin signaling cascades.[3] The inhibition of MELK by compounds like this compound is expected to disrupt these downstream pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: A diagram of the MELK signaling pathway in cancer.
Experimental Protocol: this compound In Vivo Xenograft Study
This protocol details the steps for a subcutaneous xenograft study to evaluate the efficacy of this compound.
Cell Culture and Animal Model
-
Cell Line Selection: Choose a cancer cell line with documented high MELK expression (e.g., neuroblastoma, triple-negative breast cancer, or glioblastoma cell lines).
-
Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice), typically 6-8 weeks old females.
Tumor Implantation
-
Harvest cultured cancer cells that are in the logarithmic growth phase.
-
Prepare a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.
Treatment Protocol
-
Once tumors reach a palpable size (e.g., approximately 70-100 mm³), randomize the mice into treatment and control groups.
-
This compound Formulation: Prepare the this compound solution for administration. While the optimal vehicle and concentration need to be determined empirically, a common starting point for similar inhibitors is a formulation in a vehicle such as 5% dextrose in water.
-
Dosing and Administration: Based on studies with the similar MELK inhibitor OTS167, a starting dose for this compound could be in the range of 10 mg/kg, administered daily via oral gavage or intraperitoneal injection.[5][6]
-
The control group should receive the vehicle alone following the same administration schedule.
-
Treat the animals for a defined period, typically 14 to 21 days.
Data Collection and Analysis
-
Tumor Measurement: Measure the tumor dimensions (length and width) with digital calipers two to three times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor and record the body weight of each mouse twice a week as an indicator of general health and treatment toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 or downstream targets of MELK).
Experimental Workflow
Caption: A flowchart of the in vivo xenograft experimental workflow.
Quantitative Data Summary
The following table summarizes representative quantitative data from in vivo xenograft studies using the MELK inhibitor OTS167, which can serve as an expected outcome for studies with this compound. Note: Specific values for this compound will need to be determined experimentally.
| Parameter | Cell Line | Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Tumor Volume | Neuroblastoma (NGP) | Athymic Nude Mice | OTS167 | 10 mg/kg/day, daily for 14 days | Significant inhibition (p<0.05) | [5] |
| Tumor Volume | Neuroblastoma (SMS-KCNR) | Nude Mice | OTS167 | 10 mg/kg, 2x/week for 3 weeks (IP) | Significant suppression | [6] |
| Tumor Doubling Time | Breast Cancer (MDA-MB-231) | Not Specified | OTS167 + Radiation | 10 mg/kg daily (oral gavage) | Significantly increased vs. radiation alone | [7] |
Conclusion
The provided protocol offers a comprehensive framework for the in vivo evaluation of this compound in a xenograft model. Successful execution of these experiments will provide crucial data on the anti-tumor efficacy of this compound, informing its potential as a clinical candidate for cancer therapy. Researchers should note that while this protocol is based on established methods, optimization of parameters such as cell number, dosing, and treatment duration may be necessary for specific cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MELK is a novel therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maternal Embryonic Leucine Zipper Kinase (MELK), a Potential Therapeutic Target for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Cycle Analysis Using MELK-8a and Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in the G2/M phase transition.[1][2] Its overexpression has been implicated in the proliferation and survival of various cancer cells, making it a promising target for cancer therapy. MELK-8a is a small molecule inhibitor that has been shown to effectively inhibit MELK kinase activity, leading to cell cycle arrest and apoptosis in cancer cells.[2]
These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Principle of the Assay
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity. By treating cells with this compound and subsequently staining with PI, it is possible to quantify the percentage of cells in each phase of the cell cycle and determine the effect of the inhibitor on cell cycle progression.
Data Presentation
The following table summarizes the effect of a representative MELK inhibitor, OTSSP167, on the cell cycle distribution of U87 and LN229 glioblastoma cell lines. This data is provided as an example of the expected outcome when using a potent MELK inhibitor.
Table 1: Effect of MELK Inhibitor (OTSSP167) on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| U87 | Control (DMSO) | 55.3 ± 2.5 | 30.1 ± 1.8 | 14.6 ± 1.2 |
| OTSSP167 (100 nM) | 35.2 ± 2.1 | 20.5 ± 1.5 | 44.3 ± 3.0 | |
| LN229 | Control (DMSO) | 60.1 ± 3.0 | 25.4 ± 2.2 | 14.5 ± 1.9 |
| OTSSP167 (100 nM) | 40.8 ± 2.8 | 18.7 ± 1.9 | 40.5 ± 2.6 |
Data is representative of typical results obtained with a MELK inhibitor and is based on findings reported for OTSSP167.[1] Values are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by MELK inhibition and the experimental workflow for cell cycle analysis.
Caption: this compound inhibits MELK, leading to G2/M cell cycle arrest.
References
Application Notes and Protocols for CRISPR/Cas9 MELK Knockout and MELK-8a Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) has been a focal point in cancer research due to its elevated expression in various malignancies and its association with poor prognosis.[1] It is implicated in numerous cellular processes crucial for cancer progression, including cell cycle regulation, apoptosis, and the maintenance of cancer stem cells.[1] These roles have positioned MELK as an attractive therapeutic target, leading to the development of small molecule inhibitors.
However, the essentiality of MELK in cancer cell proliferation has been a subject of debate. While initial studies using RNA interference (RNAi) and pharmacological inhibitors suggested that MELK is critical for cancer cell survival, subsequent research employing CRISPR/Cas9-mediated gene knockout has challenged this notion, with several studies reporting no significant impact on cell proliferation in the absence of MELK.[2][3] This discrepancy has raised questions about the potential for off-target effects of some MELK inhibitors.
This document provides detailed protocols for utilizing CRISPR/Cas9 to generate MELK knockout cell lines and for evaluating the effects of a highly selective MELK inhibitor, MELK-8a (also known as NVS-MELK8a).[2] By comparing the effects of this compound on both wild-type and MELK knockout cells, researchers can dissect the on-target effects of MELK inhibition from potential off-target activities, providing a clearer understanding of MELK's role in cancer biology and the therapeutic potential of its targeted inhibition.
Signaling Pathways and Experimental Workflow
To elucidate the cellular functions of MELK and the mechanism of action of its inhibitors, it is crucial to understand the signaling pathways in which MELK is involved and the experimental workflow for its investigation.
MELK Signaling Pathway
MELK is a serine/threonine kinase that participates in a complex network of signaling pathways integral to cell proliferation and survival. It has been shown to interact with and phosphorylate key cell cycle regulators, thereby influencing mitotic progression. Additionally, MELK is implicated in pathways that govern apoptosis and the self-renewal of cancer stem cells. The following diagram illustrates some of the key signaling interactions of MELK.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of MELK knockout and this compound treatment. This workflow allows for a comprehensive analysis of the on-target effects of MELK inhibition.
References
Unveiling the Transcriptomic Impact of MELK Inhibition: Application Notes for RNA-Seq Analysis Using MELK-8a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a compelling therapeutic target in oncology. This serine/threonine kinase is overexpressed in a variety of human cancers and plays a crucial role in numerous cellular processes, including cell cycle progression, mitosis, and apoptosis.[1][2][3] Elevated MELK expression often correlates with poor prognosis, making it an attractive target for cancer therapy.[4][5]
MELK-8a is a novel, highly potent, and selective small molecule inhibitor of MELK, demonstrating significant potential in preclinical studies.[6][7] To fully elucidate its mechanism of action and identify biomarkers of response, a comprehensive understanding of the global transcriptomic changes induced by this compound is essential. RNA sequencing (RNA-seq) is a powerful technology for this purpose, offering an unbiased, high-resolution view of the transcriptome.[8][9]
These application notes provide a comprehensive guide for researchers utilizing RNA-seq to analyze the effects of this compound treatment on cancer cells. Included are detailed protocols for cell-based assays, RNA-seq library preparation, and a robust bioinformatic analysis pipeline.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and provide a representative example of expected RNA-seq results based on the known functions of MELK.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| MELK | 2 |
| FLT3 (ITD) | 180 |
| Haspin | 190 |
| PDGFRα | 420 |
| KIT | >10,000 |
| Data compiled from publicly available sources.[7][10] |
Table 2: Cellular Proliferation Inhibitory Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MDA-MB-468 | Breast Cancer | 0.11 |
| MCF-7 | Breast Cancer | 3.68 |
| Data from Cayman Chemical.[10] |
Table 3: Representative Differentially Expressed Genes (DEGs) Following this compound Treatment (Hypothetical Data)
This table illustrates a potential outcome of an RNA-seq experiment. Genes are selected based on the known role of the MELK-FOXM1 signaling axis in regulating mitosis.[1][4][11]
| Gene Symbol | Gene Name | Log₂ Fold Change | p-adj | Key Biological Process |
| FOXM1 | Forkhead Box M1 | -2.1 | < 0.001 | Cell Cycle Progression, Transcription |
| CCNB1 | Cyclin B1 | -1.8 | < 0.001 | G2/M Transition |
| AURKB | Aurora Kinase B | -1.7 | < 0.001 | Mitosis, Cytokinesis |
| PLK1 | Polo-Like Kinase 1 | -1.9 | < 0.001 | Mitotic Entry, Spindle Assembly |
| CDC25B | Cell Division Cycle 25B | -1.5 | < 0.001 | Mitotic Entry |
| BIRC5 | Baculoviral IAP Repeat Containing 5 (Survivin) | -1.6 | < 0.001 | Apoptosis Inhibition, Mitosis |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 2.5 | < 0.001 | Cell Cycle Arrest |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.2 | < 0.001 | Cell Cycle Arrest, Apoptosis |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the MELK signaling pathway and the experimental workflows for RNA-seq analysis.
Caption: The MELK signaling pathway and the inhibitory action of this compound.
Caption: Overall experimental workflow for RNA-seq analysis of this compound treated cells.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the treatment of a cancer cell line with this compound for subsequent RNA extraction. It is crucial to include a vehicle control (e.g., DMSO) to distinguish the effects of the compound from those of the solvent.[8]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (hydrochloride or other salt form)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates (e.g., 6-well plates)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture overnight to allow for cell attachment. Note: Perform this in triplicate for each condition (e.g., 3 wells for this compound, 3 wells for DMSO control).
-
Prepare this compound Stock: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C as recommended by the supplier.[7]
-
Prepare Treatment Media: On the day of treatment, dilute the this compound stock solution in pre-warmed complete culture medium to the final desired concentration (e.g., 1 µM). Prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.01%).
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the prepared treatment medium (this compound or DMSO control).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal time should be determined based on preliminary experiments assessing the compound's effect on cell viability or target engagement.[11]
-
Cell Harvest: a. Aspirate the medium and wash the cells once with cold PBS. b. Add lysis buffer directly to the plate (from the RNA extraction kit) and proceed immediately to Protocol 2. Alternatively, detach cells using Trypsin-EDTA, neutralize, pellet by centrifugation, wash with PBS, and then lyse the cell pellet.
Protocol 2: Total RNA Extraction and Quality Control
High-quality RNA is essential for successful RNA-seq. This protocol outlines a general procedure. Using a column-based kit (e.g., from Qiagen or Zymo Research) is highly recommended.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Lysis buffer (provided in the kit)
-
Ethanol (70%)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer with RNA 6000 Nano/Pico kit
Procedure:
-
Cell Lysis: Lyse the harvested cells according to the manufacturer's protocol for the chosen RNA extraction kit.
-
RNA Purification: Follow the kit's instructions for RNA binding, washing, and elution. This typically involves applying the lysate to a silica column, washing with provided buffers to remove contaminants, and eluting the pure RNA in RNase-free water.
-
Quantification: Measure the RNA concentration and purity using a spectrophotometer. Aim for an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0-2.2.
-
Integrity Check: Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value ≥ 8 is recommended for standard poly(A)-based library preparation.[10]
Protocol 3: RNA-Seq Library Preparation and Sequencing
This protocol provides a general overview of the steps for converting total RNA into a sequenceable library. Kits from Illumina (TruSeq), NEB (NEBNext), or other suppliers are commonly used.[7][12][13]
Materials:
-
RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina)
-
High-quality total RNA (100 ng - 1 µg, as per kit instructions)
-
Magnetic stand
-
Thermal cycler
Procedure:
-
mRNA Isolation (Poly-A Selection): Isolate mRNA from the total RNA using oligo(dT)-attached magnetic beads. This step enriches for protein-coding transcripts.
-
Fragmentation and Priming: Fragment the purified mRNA into smaller pieces (e.g., 200-500 bp) using enzymatic or chemical methods. Prime the fragments with random hexamers.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase. In directional (strand-specific) library preps, dUTP is incorporated at this stage to mark the second strand.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase I and RNase H.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments to create blunt ends, then add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters, which contain index sequences (barcodes) for multiplexing, to the ends of the cDNA fragments.
-
Library Amplification: Amplify the adapter-ligated library using PCR to generate enough material for sequencing. The number of cycles should be minimized to avoid PCR bias.
-
Library Quality Control: Validate the final library by checking its size distribution on a Bioanalyzer and quantifying its concentration (e.g., using Qubit or qPCR).
-
Sequencing: Pool the indexed libraries and sequence them on an Illumina platform (e.g., NovaSeq, NextSeq), aiming for a sequencing depth of at least 20 million reads per sample for differential gene expression analysis.[14]
Protocol 4: Bioinformatic Analysis of RNA-Seq Data
This protocol outlines a standard bioinformatic pipeline for identifying differentially expressed genes from raw sequencing data.[8][15][16]
Caption: A standard bioinformatic pipeline for differential gene expression analysis.
Tools and Software:
-
Quality Control: FastQC
-
Trimming: Trimmomatic, Cutadapt
-
Alignment: STAR, HISAT2
-
Quantification: featureCounts (Subread), RSEM, Kallisto
-
Differential Expression: DESeq2, edgeR (both are R/Bioconductor packages)[16][17]
Procedure:
-
Raw Read Quality Control: Assess the quality of the raw sequencing reads (FASTQ files) using FastQC to check for per-base quality scores, adapter content, and other metrics.
-
Read Trimming: Remove adapter sequences and low-quality bases from the reads using a tool like Trimmomatic.
-
Alignment: Align the cleaned reads to a reference genome (e.g., human genome GRCh38) using a splice-aware aligner like STAR or HISAT2. The output is typically a BAM file.
-
Quantification: Count the number of reads that map to each gene based on a gene annotation file (GTF/GFF3). featureCounts is a fast and widely used tool for this step. The output is a raw count matrix, with genes as rows and samples as columns.
-
Differential Expression Analysis: a. Import the count matrix into R. b. Use a package like DESeq2 or edgeR to normalize the raw counts and perform statistical tests to identify genes that are significantly up- or down-regulated between the this compound treated and DMSO control groups. c. The output is a list of genes with associated log₂ fold changes, p-values, and adjusted p-values (to correct for multiple testing).
-
Functional Analysis: Perform Gene Ontology (GO) and pathway (e.g., KEGG, Reactome) enrichment analysis on the list of differentially expressed genes to identify biological processes and signaling pathways that are significantly perturbed by this compound treatment.
-
Visualization and Interpretation: Generate plots such as volcano plots and heatmaps to visualize the results and interpret the biological significance of the transcriptomic changes in the context of MELK inhibition.
References
- 1. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Genome-wide effects of MELK-inhibitor in triple-negative breast cancer cells indicate context-dependent response with p53 as a key determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis to identify noncoding RNAs mediated upregulation of maternal embryonic leucine zipper kinase (MELK) correlated with poor prognosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rna-seqblog.com [rna-seqblog.com]
- 7. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 8. RNA-Seq Analysis Pipeline: Essential Tools for Each Step [parssilico.com]
- 9. biostate.ai [biostate.ai]
- 10. RNATagSeq: multiplexed library preparation for Illumina RNA sequencing [drummondlab.org]
- 11. MELK is an oncogenic kinase essential for mitotic progression in basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmjggl.caltech.edu [mmjggl.caltech.edu]
- 13. RNA Library Preparation [bio-protocol.org]
- 14. Consistently processed RNA sequencing data from 50 sources enriched for pediatric data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biostate.ai [biostate.ai]
- 17. Bioinformatics Data Analysis Pipeline- RNA-Seq | Clinical and Translational Science Institute [ctsi.osu.edu]
Application Notes and Protocols for MELK-8a in Triple-Negative Breast Cancer (TNBC) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is overexpressed in various cancers, including triple-negative breast cancer (TNBC), where it is associated with poor prognosis. MELK plays a crucial role in cell cycle progression, particularly in the G2/M phase, and is implicated in pathways related to cell proliferation and DNA damage response. MELK-8a (also known as NVS-MELK8a) is a highly potent and selective inhibitor of MELK, with a biochemical IC50 of 2 nM.[1] These application notes provide a summary of the effects of this compound on TNBC cells and detailed protocols for key experimental assays.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and general MELK inhibition on TNBC cells.
Table 1: Biochemical and Cellular Effects of this compound
| Parameter | Cell Line | Concentration/Value | Reference |
| Biochemical IC50 | - | 2 nM | [1] |
| Concentration for Immunoblotting | MDA-MB-468 | 0.5, 1, and 3 µM |
Table 2: Effects of MELK Inhibition (General) on TNBC Cell Lines
| Effect | TNBC Cell Line(s) | Details | Reference(s) |
| Cell Cycle Arrest | MDA-MB-231, HCC1143 | G2 arrest | [2] |
| Apoptosis | MDA-MB-231, BT-549 | Induction of programmed cell death | [2] |
| Inhibition of Proliferation | MDA-MB-231 | Marked suppression of cell proliferation | [2] |
Signaling Pathways and Experimental Workflows
MELK Signaling Pathway in TNBC
MELK is a key regulator of the G2/M phase of the cell cycle. Its inhibition by this compound leads to a delay in mitotic entry. This is associated with the delayed activation of crucial mitotic kinases such as CDK1, Aurora A, and Aurora B. Furthermore, MELK inhibition can induce the phosphorylation of H2AX (a marker of DNA double-strand breaks), suggesting an activation of the DNA damage checkpoint. MELK is also known to be involved in pathways regulated by FOXM1 and mTORC1.
Caption: this compound inhibits MELK, disrupting G2/M progression and activating DNA damage response.
Experimental Workflow for Assessing this compound Efficacy
A typical workflow to determine the optimal concentration and effects of this compound on TNBC cells involves a series of in vitro assays.
Caption: Workflow for evaluating this compound's effects on TNBC cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on TNBC cells.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, HCC1143, BT-549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed TNBC cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
TNBC cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed TNBC cells in 6-well plates and treat with the desired concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of TNBC cells.
Materials:
-
TNBC cells
-
This compound
-
6-well plates
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed TNBC cells in 6-well plates and treat with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis of MELK Signaling Pathway
This protocol is for detecting changes in the expression and phosphorylation of proteins in the MELK signaling pathway.
Materials:
-
TNBC cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MELK, anti-phospho-CDK1, anti-phospho-Aurora A/B, anti-phospho-H2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat TNBC cells with this compound for the desired time and concentrations (e.g., 0.5, 1, and 3 µM for 1, 6, or 24 hours).
-
Lyse the cells and determine the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
References
Troubleshooting & Optimization
MELK-8a Stability in Aqueous Solution: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of MELK-8a in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[2][3]
Q2: How stable is this compound in aqueous solutions?
A2: Aqueous solutions of this compound are unstable.[4] It is strongly recommended to prepare these solutions fresh for immediate use.[4] Storing aqueous solutions for more than one day is not advised.[3]
Q3: What is the solubility of this compound in aqueous buffers?
A3: The hydrochloride salt of this compound has a solubility of approximately 1 mg/mL in PBS (pH 7.2).[2][3] Another source indicates it is "fairly soluble" at 0.22 g/L at a pH of 6.8.[5][6]
Q4: Can I store this compound as a stock solution in an organic solvent?
A4: Yes, preparing stock solutions in DMSO is a common practice. These stock solutions are significantly more stable than aqueous solutions. Recommended storage for DMSO stock solutions is at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for single use.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer | Exceeding the solubility limit. | - Ensure the final concentration does not exceed 1 mg/mL in PBS (pH 7.2).[2][3]- For higher concentrations, consider preparing a stock solution in DMSO and then diluting it into your aqueous buffer. Note that the final DMSO concentration should be kept low and consistent across experiments. |
| Use of non-hydrochloride form in aqueous buffer. | - The hydrochloride salt of this compound has better aqueous solubility. Confirm which form of the compound you are using. | |
| Inconsistent experimental results | Degradation of this compound in aqueous solution. | - Always prepare aqueous solutions of this compound fresh on the day of the experiment.[4]- Avoid storing aqueous solutions, even for short periods.[3] |
| Improper storage of stock solutions. | - Store DMSO stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]- Aliquot stock solutions to minimize freeze-thaw cycles.[1] | |
| Difficulty dissolving this compound in DMSO | Hygroscopic nature of DMSO. | - Use newly opened or anhydrous DMSO for preparing stock solutions.[1]- Gentle warming to 60°C and ultrasonication can aid in dissolution.[1] |
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Solubility (Hydrochloride Salt) | ~1 mg/mL | PBS (pH 7.2) | [2][3] |
| Solubility | 0.22 g/L | pH 6.8 | [5][6] |
| Solid Storage Stability | ≥ 4 years | -20°C | [2][3] |
| DMSO Stock Solution Stability | 6 months | -80°C | [1] |
| 1 month | -20°C | [1] | |
| Aqueous Solution Stability | ≤ 1 day | Recommended to prepare fresh | [3][4] |
Experimental Protocols
Preparation of a Fresh Aqueous Solution from Solid this compound Hydrochloride
-
Weigh the required amount of solid this compound hydrochloride.
-
Add the appropriate volume of aqueous buffer (e.g., PBS, pH 7.2) to achieve the desired concentration (not exceeding 1 mg/mL).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Use the freshly prepared solution immediately in your experiment.
Preparation and Storage of a DMSO Stock Solution
-
Weigh the required amount of solid this compound.
-
Add the appropriate volume of anhydrous or newly opened DMSO.
-
If necessary, gently warm the solution to 60°C and/or sonicate to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into single-use vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Visual Guides
Caption: Recommended workflows for preparing aqueous and DMSO solutions of this compound.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
Technical Support Center: Preventing MELK-8a Precipitation in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of MELK-8a, a potent maternal embryonic leucine zipper kinase (MELK) inhibitor, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a highly potent and selective small molecule inhibitor of MELK, a serine/threonine kinase involved in various cellular processes, including cell cycle regulation, proliferation, and apoptosis.[1][2][3] Its high selectivity makes it a valuable tool for studying the specific roles of MELK in normal physiology and in diseases such as cancer.[1][2]
Q2: I've seen conflicting information about the solubility of this compound. What is the recommended solvent?
There is seemingly conflicting data regarding the solubility of this compound. While some datasheets indicate it is insoluble in DMSO, experimental protocols have successfully used DMSO to prepare stock solutions for cell culture.[4][5] The hydrochloride salt of this compound is soluble in aqueous buffers like PBS.
The key is understanding the difference between a storage solvent and a vehicle for cell culture delivery. While this compound may have limited long-term stability or solubility at very high concentrations in pure DMSO, DMSO is a suitable solvent for creating a concentrated stock solution that is then further diluted into your aqueous cell culture medium.
Q3: My this compound is precipitating when I add it to my cell culture media. What is causing this?
Precipitation of this compound upon addition to aqueous cell culture media is a common issue for hydrophobic compounds.[6][7] This "salting out" effect occurs because the compound is significantly less soluble in the aqueous environment of the media compared to the organic solvent of the stock solution (e.g., DMSO). When the DMSO concentration is drastically lowered upon dilution, the this compound can no longer stay in solution and forms a precipitate.
Q4: How can I prevent this compound from precipitating in my cell culture experiments?
Several strategies can be employed to prevent this compound precipitation:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize cytotoxicity.[7] However, a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Two-Step Dilution: First, dilute your concentrated this compound stock solution in a small volume of pre-warmed cell culture medium. Mix thoroughly by gentle vortexing or pipetting. Then, add this intermediate dilution to the final volume of your cell culture.
-
Increase Media Volume: Adding the this compound stock solution to a larger volume of media can help to disperse the compound more quickly and reduce the localized concentration, thereby minimizing precipitation.
-
Pre-warm Media: Adding the this compound stock to pre-warmed (37°C) cell culture media can sometimes improve solubility.
-
Sonication: If precipitation still occurs, brief sonication of the final media-inhibitor solution in a water bath sonicator can help to redissolve the compound.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible precipitate immediately upon adding this compound stock to media. | High localized concentration of this compound exceeding its aqueous solubility. | 1. Add the stock solution dropwise to the media while gently swirling the flask/plate. 2. Perform a two-step dilution as described in the FAQs. 3. Increase the final volume of the cell culture media. |
| Media becomes cloudy over time after adding this compound. | Slow precipitation of this compound or interaction with media components. | 1. Decrease the final concentration of this compound if experimentally feasible. 2. Briefly sonicate the media after adding the inhibitor. 3. Consider using a serum-free or reduced-serum media, as serum proteins can sometimes contribute to compound precipitation. |
| Inconsistent experimental results with this compound treatment. | Precipitation leading to inaccurate final concentrations of the inhibitor. | 1. Visually inspect the media for any signs of precipitation before and during the experiment. 2. Prepare fresh dilutions of this compound for each experiment. 3. Follow the recommended solubilization protocols carefully. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound hydrochloride powder
-
Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound hydrochloride powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.69 mg of this compound (MW: 469.0 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Dilution of this compound for Cell Culture Treatment
Materials:
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes and pipettes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution in DMSO (for dose-response experiments): If you are testing a range of concentrations, perform serial dilutions of your stock solution in DMSO first. This ensures that the volume of DMSO added to each well/flask remains constant.
-
Final Dilution into Media:
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your cell culture.
-
Recommended Method: Add the calculated volume of the this compound stock solution to a small volume of pre-warmed media (e.g., 100-200 µL) in a sterile tube. Mix well by gentle pipetting.
-
Transfer this intermediate dilution to the final culture volume in your flask or plate.
-
Gently swirl the flask or plate to ensure even distribution.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 469.0 g/mol | [3] |
| IC50 for MELK | 2 nM | [1][2][3] |
| Solubility in PBS (pH 7.2) | ~1 mg/mL | [8] |
| Solubility in buffer (pH 6.8) | 0.22 g/L | [1][2] |
| Recommended Final DMSO Concentration in Cell Culture | < 0.5% (v/v) | [7] |
Visualizations
MELK Signaling Pathway
Maternal Embryonic Leucine Zipper Kinase (MELK) is a key regulator of cell cycle progression and is often overexpressed in various cancers. It exerts its effects through multiple downstream signaling pathways. Inhibition of MELK by this compound can disrupt these pathways, leading to cell cycle arrest and apoptosis.
Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preventing this compound Precipitation
This workflow outlines the key steps to minimize the risk of this compound precipitation during its addition to cell culture media.
Caption: Recommended workflow for adding this compound to cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. lifetein.com [lifetein.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Troubleshooting Off-Target Effects of MELK-8a
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the MELK inhibitor, MELK-8a.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known off-target kinases?
A1: this compound is a highly potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) with an IC50 of 2 nM.[1] While highly selective for MELK, at higher concentrations, this compound can inhibit other kinases, including Flt3 (ITD), Haspin, and PDGFRα.[2] It is crucial to consider these potential off-target activities when interpreting experimental results.
Q2: My cells are showing a phenotype that is inconsistent with MELK inhibition. Could this be an off-target effect?
A2: Yes, unexpected phenotypes can arise from off-target inhibition. The observed cellular effect of a kinase inhibitor is the sum of its on-target and off-target activities. It is essential to perform experiments to distinguish between these effects. This can include using a structurally distinct MELK inhibitor with a different off-target profile or using genetic approaches like siRNA or CRISPR to validate that the phenotype is specific to MELK inhibition.
Q3: How can I minimize the risk of off-target effects in my experiments?
A3: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that still inhibits MELK activity. Performing dose-response experiments is crucial to identify this optimal concentration. Additionally, validating key findings with a second, structurally unrelated MELK inhibitor or with genetic knockdown of MELK can help confirm that the observed phenotype is on-target.
Q4: What are some general strategies to troubleshoot unexpected results with kinase inhibitors?
A4: When encountering unexpected results, consider the following:
-
Confirm compound integrity and concentration: Ensure the inhibitor is properly stored and the working concentration is accurate.
-
Assess target engagement: Verify that MELK is being inhibited at the used concentration in your specific cell line or system.
-
Evaluate off-target activity: Investigate if the observed phenotype correlates with the inhibition of known off-target kinases.
-
Consider compensatory signaling: Inhibition of one kinase can sometimes lead to the activation of alternative signaling pathways.
-
Review the literature: Check for recent publications on this compound or other MELK inhibitors that might provide insights into your observations.
Kinase Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against its primary target and known off-target kinases. This data is essential for designing experiments and interpreting results.
| Kinase Target | IC50 (µM) | Reference |
| MELK | 0.002 | [1] |
| Flt3 (ITD) | 0.18 | [2] |
| Haspin | 0.19 | [2] |
| PDGFRα | 0.42 | [2] |
Troubleshooting Guides for Specific Off-Target Effects
Issue 1: Unexpected Cell Cycle Arrest Profile
Symptom: You observe a cell cycle arrest at a different phase than the expected G2/M delay associated with MELK inhibition, or the arrest is more potent than anticipated.
Possible Cause: Off-target inhibition of Haspin kinase . Haspin is a mitotic kinase, and its inhibition can also lead to mitotic arrest.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell cycle arrest.
Detailed Steps:
-
Positive Control: Treat cells with a known selective Haspin inhibitor (e.g., 5-iodotubercidin) to compare the observed phenotype with a specific Haspin inhibition profile.
-
Biomarker Analysis: Perform a Western blot to assess the phosphorylation of Histone H3 at Threonine 3 (p-H3(Thr3)), a direct substrate of Haspin. A decrease in p-H3(Thr3) in this compound treated cells would suggest Haspin inhibition.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing wild-type Haspin in your cells. If the unexpected cell cycle phenotype is reversed, it strongly suggests it was caused by off-target Haspin inhibition.
Issue 2: Unexplained Effects on Cell Proliferation and Survival in Hematopoietic Cells
Symptom: You are working with hematopoietic cells (e.g., AML cell lines) and observe potent anti-proliferative or pro-apoptotic effects that seem disproportionate to MELK inhibition alone.
Possible Cause: Off-target inhibition of Flt3 (Fms-like tyrosine kinase 3) . Flt3 is a receptor tyrosine kinase frequently mutated and activated in acute myeloid leukemia (AML), and its inhibition can induce apoptosis and inhibit proliferation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected hematopoietic cell effects.
Detailed Steps:
-
Positive Control: Compare the effects of this compound with a potent and selective Flt3 inhibitor (e.g., quizartinib) in your cell system.
-
Signaling Pathway Analysis: Perform Western blotting to analyze the phosphorylation status of Flt3 and its downstream effectors, such as STAT5. A reduction in phosphorylation would indicate Flt3 pathway inhibition.
-
Cell Line Selection: Use hematopoietic cell lines with known Flt3 status (wild-type vs. ITD mutation). A more pronounced effect in Flt3-ITD positive cells would point towards an off-target effect on Flt3.
Issue 3: Altered Cell Migration, Proliferation, or Fibrotic Responses
Symptom: You observe unexpected changes in cell migration, proliferation, or the expression of fibrotic markers, particularly in mesenchymal cell types.
Possible Cause: Off-target inhibition of PDGFRα (Platelet-Derived Growth Factor Receptor Alpha) . PDGFRα is a receptor tyrosine kinase involved in cell growth, proliferation, and migration, and its dysregulation is implicated in various fibrotic diseases and cancers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected migratory or fibrotic responses.
Detailed Steps:
-
Positive Control: Use a well-characterized PDGFRα inhibitor, such as imatinib, to compare the cellular response to that of this compound.
-
Signaling Pathway Analysis: Analyze the phosphorylation status of PDGFRα and key downstream signaling molecules like Akt and ERK via Western blotting. Inhibition of this pathway by this compound would suggest an off-target effect.
-
Ligand Stimulation: Pre-treat cells with this compound and then stimulate with the PDGFRα-specific ligand, PDGF-AA. If this compound blocks the PDGF-AA-induced signaling, this confirms off-target activity against PDGFRα.
Signaling Pathways
The following diagram illustrates the primary on-target pathway of MELK and the potential off-target pathways that can be affected by this compound.
Caption: On-target and potential off-target signaling pathways of this compound.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the IC50 of this compound against a specific kinase (on-target or off-target).
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP (at Km concentration for the specific kinase)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the recombinant kinase and its specific substrate to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the recommended time for the specific kinase.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition versus the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Phospho-Kinase Analysis
Objective: To determine the effect of this compound on the phosphorylation status of a specific kinase and its downstream targets.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phospho-specific for the kinase of interest)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound at the desired concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PDGFRα) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
References
Technical Support Center: Troubleshooting MELK-8a Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and addressing resistance to the MELK inhibitor, MELK-8a, in cancer cell lines. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound (also known as NVS-MELK8a) is a highly potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). It has a reported half-maximal inhibitory concentration (IC50) of 2 nM against the MELK enzyme in biochemical assays.[1] Its potency in cellular assays can vary depending on the cell line.
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the reason?
A2: A decrease in the efficacy of this compound over time may indicate the development of acquired resistance in your cancer cell line. This is a common phenomenon with targeted therapies, where cancer cells adapt to the presence of the drug and develop mechanisms to survive and proliferate.
Q3: What are the potential mechanisms of resistance to kinase inhibitors like this compound?
A3: While specific mechanisms for this compound resistance are not yet extensively documented, resistance to kinase inhibitors, in general, can arise from several factors[2][3][4]:
-
On-target resistance:
-
Secondary mutations in the MELK kinase domain that prevent this compound binding.
-
Amplification of the MELK gene, leading to overexpression of the target protein, which overwhelms the inhibitor.
-
-
Off-target resistance (Bypass tracks):
-
Activation of alternative signaling pathways that compensate for the inhibition of MELK, such as the MAPK/ERK or PI3K/Akt pathways.[3][5]
-
Upregulation of other kinases that can take over the functions of MELK.
-
Changes in drug efflux: Increased expression of drug transporters that pump this compound out of the cell.
-
Q4: How can we experimentally confirm that our cell line has developed resistance to this compound?
A4: To confirm resistance, you should perform a dose-response experiment and calculate the IC50 value of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in our cell line.
This guide will walk you through the initial steps to characterize the observed resistance.
Table 1: Example IC50 Values of MELK Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MDA-MB-468 | Triple-Negative Breast Cancer | ~0.06 | MedChemExpress |
| This compound | MCF-7 | Breast Cancer | ~1.2 | MedChemExpress |
| OTSSP167 | A375 | Melanoma | Not Specified | eLife 2017;6:e26693 |
| OTSSP167 | DLD1 | Colorectal Cancer | Not Specified | eLife 2018;7:e32838 |
Note: This table provides examples; IC50 values should be determined empirically for your specific cell line and experimental conditions.
Experimental Workflow for Characterizing Resistance:
Caption: Workflow for characterizing this compound resistance.
Problem 2: Investigating the molecular mechanism of resistance.
Once resistance is confirmed, the next step is to investigate the underlying molecular changes.
A. Investigating On-Target Resistance
-
Hypothesis: Resistance is due to changes in the MELK protein itself.
-
Experiments:
-
MELK Gene Sequencing: To identify potential mutations in the kinase domain.
-
Western Blot for MELK Expression: To check for MELK protein overexpression.
-
B. Investigating Off-Target Resistance (Bypass Pathways)
-
Hypothesis: Cancer cells have activated alternative signaling pathways to survive MELK inhibition. MELK has been implicated in the regulation of the cell cycle and can interact with components of major signaling pathways like MAPK and PI3K/Akt.[6][7]
-
Experiments:
-
Western Blot Analysis of Key Signaling Pathways: Assess the phosphorylation status of key proteins in the MAPK (p-ERK) and PI3K/Akt (p-Akt) pathways in both sensitive and resistant cells, with and without this compound treatment. An increase in the phosphorylation of these proteins in resistant cells would suggest the activation of bypass tracks.
-
Signaling Pathway Diagram:
Caption: Simplified signaling pathways potentially involved in this compound resistance.
Experimental Protocols
Cell Viability Assay (Crystal Violet)
This protocol is adapted from standard methods to determine cell viability by staining adherent cells.[8][9][10][11][12]
Materials:
-
96-well tissue culture plates
-
Cancer cell lines (parental and suspected resistant)
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Methanol
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Gently wash the cells with PBS.
-
Fix the cells with methanol for 15 minutes.
-
Remove the methanol and stain the cells with Crystal Violet Staining Solution for 20 minutes.
-
Wash the plate thoroughly with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding a suitable solvent (e.g., 10% acetic acid or methanol) to each well.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Activation
This protocol provides a general guideline for assessing the phosphorylation status of key signaling proteins.[13][14][15]
Materials:
-
Parental and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-MELK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture parental and resistant cells and treat with this compound or vehicle for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein).
Immunoprecipitation (IP) - Kinase Assay
This protocol can be used to assess the kinase activity of MELK from cell lysates.[16][17][18][19][20]
Materials:
-
Cell lysates from parental and resistant cells
-
Anti-MELK antibody
-
Protein A/G agarose or magnetic beads
-
Kinase assay buffer
-
ATP (including radiolabeled ATP if performing a radioactive assay)
-
MELK substrate (e.g., a known substrate peptide)
-
SDS-PAGE and autoradiography equipment (for radioactive assays) or specific antibodies for the phosphorylated substrate (for non-radioactive assays).
Procedure:
-
Incubate cell lysates with an anti-MELK antibody to form an antibody-antigen complex.
-
Add Protein A/G beads to capture the immune complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Resuspend the beads in kinase assay buffer containing ATP and the MELK substrate.
-
Incubate at 30°C to allow the kinase reaction to proceed.
-
Stop the reaction and analyze the phosphorylation of the substrate by SDS-PAGE and autoradiography (if using radiolabeled ATP) or by Western blot using a phospho-specific antibody.
By utilizing these FAQs, troubleshooting guides, and experimental protocols, researchers can systematically investigate and potentially overcome resistance to this compound in their cancer cell line models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and signaling pathways of tyrosine kinase inhibitor resistance in chronic myeloid leukemia: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MELK expression in breast cancer is associated with infiltration of immune cell and pathological compete response (pCR) after neoadjuvant chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal Violet Assay for Determining Viability of Cultured Cells. | Semantic Scholar [semanticscholar.org]
- 11. Crystal violet staining protocol | Abcam [abcam.com]
- 12. clyte.tech [clyte.tech]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
- 16. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 17. med.upenn.edu [med.upenn.edu]
- 18. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IP-Kinase Assay [bio-protocol.org]
- 20. Coimmunoprecipitation Assay for the Detection of Kinase-Substrate Interactions | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Improving MELK-8a Efficacy In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the MELK inhibitor, MELK-8a, in in vivo cancer models. Our goal is to equip scientists and drug development professionals with the necessary information to design robust experiments, interpret results accurately, and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as NVS-MELK8a, is a highly potent and selective small-molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2] MELK is a serine/threonine kinase that is overexpressed in various cancers and has been implicated in processes such as cell cycle regulation, proliferation, and apoptosis.[3][4] this compound exerts its effect by binding to the ATP-binding site of MELK with high affinity (IC50 of 2 nM), thereby inhibiting its kinase activity.[1][2] This inhibition can lead to G2/M cell cycle arrest and apoptosis in cancer cells that are dependent on MELK signaling.[3]
Q2: Why is this compound preferred over other MELK inhibitors like OTSSP167 for research?
This compound is recommended for functional studies of MELK due to its superior selectivity compared to other inhibitors like OTSSP167.[5] While OTSSP167 has shown broad anti-neoplastic effects in preclinical studies, it is known to be a promiscuous kinase inhibitor, meaning it can inhibit multiple kinases other than MELK.[6] This lack of specificity can confound experimental results, making it difficult to attribute observed effects solely to MELK inhibition. In contrast, this compound has been shown to be highly selective in both enzymatic and cell-based assays, making it a more precise tool for elucidating the specific functions of MELK.[5][7]
Q3: What is the controversy surrounding MELK as a cancer target?
There is an ongoing debate in the scientific community regarding the essentiality of MELK for cancer cell proliferation.[5] Studies using RNA interference (RNAi) and pharmacological inhibitors like this compound have demonstrated that reducing MELK activity impairs the growth of various cancer cell lines.[5] However, subsequent studies using CRISPR/Cas9-mediated genetic knockout of the MELK gene in the same cancer cell lines did not show a significant effect on cell proliferation.[5] This discrepancy suggests that the anti-proliferative effects observed with inhibitors might be due to off-target effects or that cancer cells can adapt to the chronic loss of MELK via genetic knockout. This is a critical consideration when interpreting in vivo efficacy data for MELK inhibitors.
Q4: What is the proposed signaling pathway for MELK in cancer?
MELK is believed to play a role in several oncogenic signaling pathways. One proposed mechanism involves the phosphorylation and activation of the transcription factor FOXM1, which in turn regulates the expression of genes involved in cell cycle progression, such as those required for mitosis.[8] Additionally, MELK has been shown to regulate the activity of the tumor suppressor protein p53 and the Retinoblastoma (Rb) protein.[4]
Caption: Proposed MELK signaling pathway in cancer cells.
Troubleshooting In Vivo Efficacy of this compound
This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.
Issue 1: Suboptimal or Lack of In Vivo Efficacy
Potential Causes & Solutions:
-
Inadequate Drug Exposure:
-
Verify Formulation and Administration: this compound has poor oral bioavailability. Subcutaneous (SC) administration is recommended for better plasma exposure.[2] Ensure the formulation is prepared correctly and administered consistently.
-
Pharmacokinetic (PK) Analysis: Conduct a pilot PK study in your specific mouse strain and tumor model to determine key parameters like Cmax, Tmax, and AUC. This will help optimize the dosing regimen.
-
-
Tumor Model Selection:
-
MELK Expression Levels: Confirm high MELK expression in your chosen xenograft model. MELK inhibitor efficacy can correlate with MELK expression levels.
-
Genetic Background of the Model: The controversy surrounding MELK's role suggests that the genetic context of the tumor cells is crucial. Consider using patient-derived xenograft (PDX) models that may better recapitulate the heterogeneity of human tumors.
-
-
The MELK Controversy:
-
Target Engagement: Confirm that this compound is inhibiting its target in the tumor tissue. This can be assessed by measuring the phosphorylation of downstream MELK substrates via immunohistochemistry (IHC) or western blotting of tumor lysates.
-
Alternative Growth Pathways: The tumor model may have redundant signaling pathways that compensate for MELK inhibition. Consider combination therapies to block these escape routes.
-
Issue 2: Observed In Vivo Toxicity
Potential Causes & Solutions:
-
Off-Target Effects: Although this compound is highly selective, off-target toxicities can still occur at high doses.
-
Dose Escalation/De-escalation Study: Perform a dose-finding study to determine the maximum tolerated dose (MTD) in your specific mouse model.
-
Monitor for Clinical Signs: Regularly monitor mice for signs of toxicity such as weight loss, changes in behavior, or ruffled fur.
-
-
On-Target Toxicity: Inhibition of MELK in normal tissues could potentially lead to toxicity.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of major organs to identify any potential on-target toxicities.
-
Issue 3: Discrepancy Between In Vitro and In Vivo Results
Potential Causes & Solutions:
-
Tumor Microenvironment (TME): The in vivo TME is significantly more complex than in vitro culture conditions and can influence drug efficacy.
-
Orthotopic vs. Subcutaneous Models: Consider using orthotopic xenograft models, which place the tumor in its native environment, to better mimic human disease.
-
-
Drug Metabolism and Clearance: The in vivo metabolism and clearance of this compound can differ from in vitro stability.
-
PK/PD Correlation: Correlate the pharmacokinetic profile of this compound with its pharmacodynamic effects (target inhibition) in the tumor to understand the exposure-response relationship.
-
Experimental Protocols
General In Vivo Xenograft Study Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MELK is a novel therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MELK is not necessary for the proliferation of basal-like breast cancer cells | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: MELK-8a In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the MELK inhibitor, MELK-8a, in in vivo experiments.
Troubleshooting Guides
This section addresses common challenges encountered during the in vivo administration of this compound.
1. Poor Compound Solubility and Formulation Issues
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in vehicle upon storage or during injection. | This compound is a hydrophobic compound with limited aqueous solubility. The chosen vehicle may not be optimal for maintaining solubility at the desired concentration. | - Prepare fresh formulations for each experiment, as solutions can be unstable.[1] - Consider using a vehicle known to be effective for hydrophobic compounds, such as a mixture of 10% Propylene Glycol (PG) and 25% (20%, v/v) Solutol. - If using a DMSO-based vehicle for initial solubilization, ensure the final DMSO concentration is low (typically <10%) in the final injection volume to avoid toxicity. A common formulation involves dissolving the compound in DMSO first, then adding PEG300, Tween 80, and finally water or saline, ensuring the solution is clear after each addition. |
| Difficulty achieving desired concentration. | The inherent solubility of this compound may be a limiting factor. | - Test different vehicle compositions to optimize solubility. - If a higher concentration is necessary, consider alternative delivery strategies, though subcutaneous injection is the most reported method for this compound. |
2. Subcutaneous (SC) Injection Complications
| Problem | Potential Cause | Recommended Solution |
| Leakage of the injected solution from the injection site. | - Injection volume is too large for the site. - Injection speed is too fast. - Needle was not inserted correctly or was withdrawn too quickly. | - For mice, the maximum recommended volume per site for subcutaneous injection is typically 5 ml/kg.[2] - Inject the solution slowly and steadily.[3] - After injection, wait a few seconds before withdrawing the needle to allow the solution to disperse.[4] - Gently pinch the skin at the injection site after withdrawing the needle. |
| Injection site reactions (e.g., swelling, redness, bruising). | - The vehicle may be causing irritation (e.g., high concentration of DMSO). - The formulation may have precipitated, causing a local inflammatory reaction. - Improper injection technique causing tissue damage. | - Minimize the concentration of potentially irritating solvents like DMSO. - Ensure the formulation is a clear solution before injection. - Use a sterile, sharp needle of an appropriate gauge (e.g., 25-27 G for mice).[2] - Vary the injection site if repeated administrations are necessary. - If severe reactions occur, consult with a veterinarian and consider reformulating the compound. |
3. Inconsistent or Unexpected Experimental Results
| Problem | Potential Cause | Recommended Solution |
| Lack of tumor growth inhibition or desired biological effect. | - Insufficient drug exposure at the target site due to poor bioavailability or rapid clearance. - The dose may be too low. - Potential off-target effects of the inhibitor are responsible for previously observed phenotypes. | - Confirm the pharmacokinetic profile of this compound in your animal model. Subcutaneous administration has been shown to result in good plasma exposure.[5] - Perform a dose-response study to determine the optimal effective dose. - While this compound is reported to be highly selective, it's crucial to include appropriate controls.[6] Consider using a negative control cell line that does not express MELK or a rescue experiment with a MELK-overexpressing vector to confirm on-target effects. |
| High toxicity or adverse effects in animal models. | - The dose may be too high. - The vehicle may be causing toxicity. - Potential off-target effects of the inhibitor. | - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). - Include a vehicle-only control group to assess the toxicity of the formulation components. - While NVS-MELK8a is considered more selective than other MELK inhibitors like OTS167, off-target effects are always a possibility and should be considered when interpreting toxicity.[6] |
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What is the recommended vehicle for in vivo delivery of this compound? A common and effective vehicle for subcutaneous administration of this compound is a formulation of 10% Propylene Glycol (PG) and 25% (20%, v/v) Solutol. Another approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it with other co-solvents such as PEG300 and Tween 80 before adding an aqueous component.
-
Q2: How should I prepare the this compound formulation? For a DMSO-based formulation, a general procedure is to:
-
Dissolve the required amount of this compound powder in DMSO to create a stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add sterile saline or water to reach the desired final concentration. Ensure the solution remains clear throughout the process. It is recommended to prepare this fresh for each experiment.
-
-
Q3: What is the recommended route of administration for this compound in vivo? Subcutaneous (SC) injection is the most commonly reported and effective route of administration for this compound in animal models, as it provides good plasma exposure.[5] Oral administration is not recommended due to very poor oral bioavailability (around 3.6%).[5]
-
Q4: What are the storage conditions for this compound and its formulations? this compound hydrochloride powder is stable for years when stored at -20°C.[1] However, solutions are generally unstable and should be prepared fresh before each use.[1] If short-term storage of a stock solution is necessary, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[7]
Dosing and Efficacy
-
Q5: What is a typical effective dose of this compound in mouse xenograft models? A subcutaneous dose of 30 mg/kg has been shown to result in good plasma exposure in C57BL/6 mice.[5] However, the optimal effective dose can vary depending on the tumor model and the specific research question. A dose-response study is recommended to determine the most effective and well-tolerated dose for your specific model.
-
Q6: How can I monitor the in vivo efficacy of this compound? Efficacy can be assessed by monitoring tumor volume over time. Additionally, pharmacodynamic markers can be analyzed in tumor tissue, such as the phosphorylation levels of MELK downstream targets like FOXM1.
Pharmacokinetics and Off-Target Effects
-
Q7: What is the pharmacokinetic profile of this compound after subcutaneous administration? In C57BL/6 mice, subcutaneous administration of 30 mg/kg of this compound resulted in rapid absorption with a Tmax of 0.4 hours and a peak plasma concentration (Cmax) of 6.6 μM.[5]
-
Q8: Are there known off-target effects of this compound? this compound (also known as NVS-MELK8a) is reported to be a highly selective inhibitor of MELK.[6] In a screening against 456 kinases, it only inhibited seven other kinases with greater than 85% inhibition at a concentration of 1 μM.[5] However, as with any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is considered a more selective tool compound compared to other MELK inhibitors like OTS167.[6]
-
Q9: How can I control for potential off-target effects in my experiments? To confirm that the observed effects are due to MELK inhibition, you can:
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Use the lowest effective concentration of this compound.
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Include a control group with a structurally similar but inactive compound, if available.
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Perform rescue experiments by overexpressing a form of MELK that is resistant to this compound.
-
Validate key findings using a genetic approach, such as siRNA or CRISPR-mediated knockdown/knockout of MELK.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 (Enzymatic Assay) | 2 nM | - | [1] |
| IC50 (Cell Growth) | ~0.06 µM | MDA-MB-468 | [5] |
| IC50 (Cell Growth) | ~1.2 µM | MCF-7 | [5] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice (Subcutaneous Administration)
| Dose | Mouse Strain | Tmax (hours) | Cmax (µM) | Oral Bioavailability | Reference |
| 30 mg/kg | C57BL/6 | 0.4 | 6.6 | - | [5] |
| 10 mg/kg (oral) | C57BL/6 | - | - | 3.6% | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, low-protein binding microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals, calculate the total mass of this compound needed.
-
Prepare the vehicle components: Ensure all solvents are sterile and of high purity.
-
Dissolve this compound in DMSO: In a sterile microcentrifuge tube, add the calculated amount of this compound powder. Add a minimal volume of DMSO to completely dissolve the powder. Vortex briefly if necessary.
-
Add co-solvents: Sequentially add PEG300 and then Tween 80 to the DMSO solution. Mix thoroughly after each addition until the solution is clear. A common ratio to start with is 10% DMSO, 40% PEG300, and 5% Tween 80.
-
Add aqueous component: Slowly add sterile saline or PBS to the mixture to reach the final desired concentration. The final volume will depend on the injection volume per animal (typically 100-200 µL for a mouse).
-
Final mixing and inspection: Gently mix the final formulation. Ensure the solution is clear and free of any precipitate before drawing it into the injection syringe.
-
Administration: Administer the freshly prepared formulation to the animals via subcutaneous injection.
Protocol 2: Subcutaneous Administration in Mice
Materials:
-
Prepared this compound formulation
-
Sterile insulin syringes or 1 mL syringes with 25-27 gauge needles
-
70% ethanol
-
Gauze pads
-
Appropriate animal restraint device
Procedure:
-
Animal preparation: Weigh each animal to accurately calculate the injection volume.
-
Aseptic technique: Wipe the injection site (typically the scruff of the neck or the flank) with 70% ethanol.
-
Restraint: Properly restrain the mouse to ensure its safety and to allow for an accurate injection.
-
Injection:
-
Gently lift a fold of skin at the chosen injection site to create a "tent."
-
Insert the needle at the base of the skin tent, parallel to the body.
-
Slightly pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Inject the calculated volume of the this compound formulation slowly and steadily.
-
Wait a few seconds before withdrawing the needle.
-
-
Post-injection care: Gently apply pressure to the injection site with a sterile gauze pad if any bleeding occurs. Monitor the animal for any adverse reactions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: A diagram of the MELK signaling pathway and its downstream targets.
Caption: A typical workflow for an in vivo efficacy study using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 4. Pharmacological Treatment of Neonatal and Juvenile Mice to Study Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ensuring Complete MELK Inhibition with MELK-8a
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MELK-8a. Our goal is to help you achieve complete and reliable inhibition of Maternal Embryonic Leucine Zipper Kinase (MELK) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly potent and selective small-molecule inhibitor of MELK, a serine/threonine kinase overexpressed in various cancers.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the catalytic site of MELK and preventing the phosphorylation of its downstream targets.[4] This blockage of MELK's kinase activity disrupts crucial cellular processes for cancer cell proliferation and survival, including cell cycle progression and mitosis.[5][6][7]
Q2: What is the recommended concentration of this compound to use in cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, a good starting point is to perform a dose-response curve to determine the IC50 for cell viability in your system. Published data indicates that this compound inhibits the growth of MDA-MB-468 cells with an IC50 of approximately 0.06 µM and MCF-7 cells with an IC50 of around 1.2 µM.[8] For mechanistic studies, concentrations ranging from 0.5 µM to 3 µM have been used to observe effects on cell cycle and signaling pathways.[1]
Q3: How long should I treat my cells with this compound?
The duration of treatment will depend on the biological question being addressed. Short-term treatments (1-24 hours) are suitable for observing effects on signaling pathways, such as the phosphorylation of downstream targets.[1] For cell viability or proliferation assays, longer-term treatments (48-72 hours or even up to 14 days) are typically required.[1][9]
Q4: Is this compound selective for MELK?
This compound has demonstrated high selectivity for MELK.[8][10] At a concentration of 1 µM, it was shown to inhibit only seven other kinases out of a panel of 456.[8][11] However, like any kinase inhibitor, off-target effects are possible at higher concentrations. It is always recommended to include appropriate controls in your experiments to validate that the observed phenotype is due to MELK inhibition.
Q5: How should I prepare and store this compound?
This compound hydrochloride is a solid that can be dissolved in aqueous buffers like PBS (pH 7.2) at a concentration of approximately 1 mg/ml.[11] It is recommended to prepare fresh aqueous solutions daily.[11] For long-term storage, the solid compound should be stored at -20°C and is stable for at least four years.[11] Stock solutions in DMSO can be prepared and stored at -80°C for up to 6 months or -20°C for one month, but repeated freeze-thaw cycles should be avoided.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete or no inhibition of MELK activity | Suboptimal concentration of this compound: The concentration used may be too low for your specific cell line. | Perform a dose-response experiment to determine the optimal IC50 value for your cell line. Start with a broad range of concentrations (e.g., 10 nM to 10 µM). |
| Incorrect compound handling: Improper storage or preparation of this compound may lead to degradation. | Ensure this compound is stored correctly and prepare fresh solutions for each experiment.[11][12] | |
| High ATP concentration in the assay: this compound is an ATP-competitive inhibitor, and high intracellular ATP levels can reduce its efficacy. | While this compound remains potent at high ATP concentrations (IC50 of 140 nM at 2 mM ATP), consider this factor in your experimental design.[8] | |
| Cell death or toxicity not observed | Cell line insensitivity: Some cell lines may be less dependent on MELK for survival. | Confirm MELK expression levels in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to MELK inhibition (e.g., MDA-MB-468).[8] |
| Insufficient treatment duration: The treatment time may not be long enough to induce apoptosis or cell cycle arrest. | Extend the treatment duration. For example, some studies have shown that apoptosis may occur after 48 hours of treatment.[7] | |
| Inconsistent results between experiments | Variability in cell culture conditions: Changes in cell density, passage number, or media can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure consistent seeding densities. |
| Reagent variability: Differences in lots of this compound or other reagents can lead to inconsistencies. | If possible, use the same lot of this compound for a series of experiments. Qualify new lots of critical reagents. | |
| Off-target effects observed | High concentration of this compound: Using excessively high concentrations can lead to inhibition of other kinases. | Use the lowest effective concentration of this compound determined from your dose-response studies. Consider using a more selective MELK inhibitor if available, although this compound is considered highly selective.[10] |
| Phenotype is not MELK-dependent: The observed effect may be due to a mechanism independent of MELK. | Use genetic approaches (e.g., siRNA or CRISPR/Cas9-mediated knockdown/knockout of MELK) to confirm that the phenotype is specifically due to the loss of MELK function.[2] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| Biochemical IC50 (MELK) | 2 nM | [8][12][13] |
| Biochemical IC50 (MELK at 2mM ATP) | 140 nM | [8] |
| Cellular IC50 (MDA-MB-468) | 0.06 µM - 0.11 µM | [8][11] |
| Cellular IC50 (MCF-7) | 1.2 µM - 3.68 µM | [1][8][11] |
| Cellular IC50 (HeLaS3) | 1.9 µM | [9] |
| Cellular IC50 (MDA-MB-231) | 1.7 µM | [9] |
Table 2: Kinase Selectivity of this compound
| Kinase | IC50 (µM) | Reference |
| MELK | 0.002 | [11] |
| Flt3 (ITD) | 0.18 | [1][11] |
| Haspin | 0.19 | [1][11] |
| PDGFRα | 0.42 | [1][11] |
| KIT | >10 | [11] |
| Aurora A | >10 | [9] |
| Aurora B | 24 | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Using ATPLite)
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1000-4000 cells/well) and allow them to adhere overnight.[8]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired duration (e.g., 7 days).[8]
-
Equilibrate the plate to room temperature.
-
Add ATPLite reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a multilabel plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of MELK and Downstream Targets
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 1, 6, or 24 hours).[1]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MELK, phospho-FOXM1, total FOXM1, or other targets of interest overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the effects of this compound.
Caption: A logical troubleshooting guide for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maternal Embryonic Leucine Zipper Kinase (MELK) as a Promising Therapeutic Target in Triple Negative Breast Cancer [pubmed.ncbi.nlm.nih.gov]
- 4. What are MELK inhibitors and how do they work? [synapse.patsnap.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Maternal Embryonic Leucine-zipper Kinase: Key Kinase for Stem Cell Phenotype in Glioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Up-regulation of MELK by E2F1 promotes the proliferation in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissertation or Thesis | EXPLORING THE CONTROVERSIAL ROLE OF MELK IN CANCER | ID: sj139775g | Carolina Digital Repository [cdr.lib.unc.edu]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound hydrochloride | CymitQuimica [cymitquimica.com]
Validation & Comparative
A Comparative Analysis of MELK Inhibitors: MELK-8a vs. OTSSP167
In the landscape of cancer therapeutics, Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a promising target. Two small molecule inhibitors, MELK-8a (also known as NVS-MELK8a) and OTSSP167, have been developed to target this kinase. This guide provides a detailed comparison of their selectivity and potency, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
While both this compound and OTSSP167 are potent inhibitors of MELK, they exhibit vastly different selectivity profiles. This compound is a highly selective inhibitor, making it a suitable tool for specifically investigating MELK function. In contrast, OTSSP167 is a broad-spectrum kinase inhibitor with significant off-target effects, complicating the interpretation of experimental results.[1][2][3] The choice between these two inhibitors should therefore be dictated by the specific research question.
Potency: A Head-to-Head Comparison
Both inhibitors demonstrate high potency against MELK in biochemical assays, with IC50 values in the low nanomolar range.
| Inhibitor | Target | IC50 (nM) | Assay Condition |
| This compound | MELK | 2 | Biochemical Assay[4][5][6][7][8] |
| OTSSP167 | MELK | 0.41 | Biochemical Assay[8][9][10] |
While OTSSP167 appears slightly more potent in in-vitro kinase assays, the cellular potency of both compounds against cancer cell lines is also in the nanomolar range, though this varies depending on the cell line. For instance, OTSSP167 exhibits IC50 values between 2.3 nM and 97 nM in various cancer cell lines.[9][10] this compound has shown IC50 values of approximately 60 nM and 1200 nM in MDA-MB-468 and MCF-7 cells, respectively.[5]
Selectivity: The Key Differentiator
The most significant distinction between this compound and OTSSP167 lies in their kinase selectivity.
This compound has been demonstrated to be a highly selective inhibitor of MELK. A study utilizing a multiplexed kinase inhibitor beads/mass spectrometry (MIB/MS) approach in triple-negative breast cancer cells revealed that MELK was the only protein kinase significantly inhibited by this compound.[1] In a panel of 456 kinases, this compound showed greater than 85% inhibition of only seven off-target kinases at a concentration of 1 µM, demonstrating at least 90-fold more selectivity for MELK.[5][11] Its off-target activities against Flt3 (ITD), Haspin, and PDGFRα are observed at much higher concentrations (IC50s of 0.18, 0.19, and 0.42 µM, respectively).[4]
OTSSP167 , conversely, is a broad-spectrum kinase inhibitor.[1][2][12] While it potently inhibits MELK, it also targets numerous other kinases, including MAP2K7, Aurora B, BUB1, and Haspin, which are crucial for cell proliferation and mitosis.[12][13] This lack of selectivity means that the observed cellular effects of OTSSP167 cannot be solely attributed to MELK inhibition.[1][3] Studies have shown that OTSSP167 can inhibit other critical signaling pathways in cancer cells, such as mTOR and NOTCH1.[12]
| Inhibitor | Selectivity Profile | Key Off-Targets |
| This compound | Highly selective for MELK[1] | Flt3 (ITD), Haspin, PDGFRα (at higher concentrations)[4] |
| OTSSP167 | Broad-spectrum inhibitor[1][2] | MAP2K7, Aurora B, BUB1, Haspin, mTOR, NOTCH1[12][13] |
Signaling Pathways and Cellular Effects
The differing selectivity profiles of this compound and OTSSP167 lead to distinct downstream signaling effects and cellular phenotypes.
This compound , due to its high selectivity, provides a more precise tool to probe the specific functions of MELK. Inhibition of MELK by this compound has been shown to delay mitotic entry, associated with a delay in the activation of Aurora A, Aurora B, and CDK1.[1][14] This perturbation of the cell cycle, specifically a lengthening of the G2 phase, is the primary anti-proliferative mechanism observed with this inhibitor.[1][14]
OTSSP167 , with its broad target profile, induces more complex cellular responses. Its anti-leukemic properties, for example, are associated with the inhibition of MAP2K7 and subsequent lower activation of its downstream substrate JNK, as well as the inhibition of mTOR and NOTCH1 pathways.[12] In various cancer cell lines, OTSSP167 has been shown to induce apoptosis and cell cycle arrest at both G1/S and G2/M phases.[12][15][16] The abrogation of the mitotic checkpoint by OTSSP167 is likely due to its off-target inhibition of multiple mitotic kinases like Aurora B.[13]
Experimental Protocols
In Vitro Kinase Assay (for IC50 determination)
A common method to determine the IC50 of a kinase inhibitor is a radiometric assay. For OTSSP167's potency against MELK, a typical protocol involves incubating recombinant MELK protein with a substrate (e.g., a generic kinase substrate or a specific MELK substrate) in a kinase buffer containing ATP (often radiolabeled with ³²P).[9][10][17] The inhibitor is added at varying concentrations. The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically by SDS-PAGE and autoradiography.[9][10][17] The IC50 value is then calculated as the concentration of the inhibitor that reduces the kinase activity by 50%.
Cellular Proliferation Assay (Cell Viability)
To assess the effect of the inhibitors on cell viability, a Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based assay is frequently used.[9][16][18] Cancer cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). The assay reagent is then added, and after a short incubation, the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 is determined as the inhibitor concentration that causes a 50% reduction in cell viability compared to untreated controls.
Kinase Selectivity Profiling (MIB/MS)
The multiplexed kinase inhibitor beads/mass spectrometry (MIB/MS) technique provides a cell-based assessment of kinase inhibitor selectivity.[1] In this method, cell lysates are incubated with beads that are coated with a mixture of broad-spectrum kinase inhibitors. These beads capture a significant portion of the cellular kinome. In a competition experiment, the cell lysate is pre-incubated with the test inhibitor (e.g., this compound or OTSSP167) before adding the MIBs. The kinases that are bound by the test inhibitor will not bind to the beads. The proteins captured by the beads are then identified and quantified by mass spectrometry. A decrease in the amount of a specific kinase captured in the presence of the inhibitor indicates that the inhibitor is targeting that kinase.[1]
Conclusion
References
- 1. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound hydrochloride | CymitQuimica [cymitquimica.com]
- 8. MELK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass spectrometry-based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MELK is a novel therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. OTSSP167 | MELK | TargetMol [targetmol.com]
- 18. Frontiers | MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways [frontiersin.org]
Validating MELK-8a Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MELK-8a and other small molecule inhibitors targeting Maternal Embryonic Leucine Zipper Kinase (MELK), a promising therapeutic target in various cancers. We present supporting experimental data, detailed protocols for key target engagement assays, and visualizations to aid in the selection and application of these compounds in a cellular context.
Introduction to MELK as a Therapeutic Target
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is overexpressed in a variety of human cancers, including breast, brain, and prostate cancer[1][2][3]. Its elevated expression is often correlated with poor prognosis[3]. MELK plays a crucial role in several oncogenic processes, including cell cycle progression, apoptosis, and the maintenance of cancer stem cells[1][2]. These functions make MELK an attractive target for cancer therapy. Small molecule inhibitors that block the kinase activity of MELK are being actively investigated as potential anti-cancer agents[1].
Comparison of MELK Inhibitors: this compound and Alternatives
This compound is a potent and highly selective inhibitor of MELK. To provide a clear comparison of its performance against other known MELK inhibitors, the following table summarizes their cellular potencies (IC50 values) in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | Cellular IC50 (µM) | Reference(s) |
| This compound | MDA-MB-468 | Triple-Negative Breast Cancer | ~0.06 | [4] |
| MCF-7 | Breast Cancer | ~1.2 | [4] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.7 ± 0.4 | [5] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2.3 ± 0.4 | [5] | |
| OTSSP167 | A549 | Lung Cancer | 0.0067 | [4] |
| T47D | Breast Cancer | 0.0043 | [4] | |
| DU4475 | Breast Cancer | 0.0023 | [4] | |
| 22Rv1 | Prostate Cancer | 0.0060 | [4] | |
| T24 | Bladder Cancer | 0.0267 ± 0.00013 | [6] | |
| UMUC3 | Bladder Cancer | 0.0349 ± 0.00021 | [6] | |
| HTH-01-091 | MDA-MB-468 | Triple-Negative Breast Cancer | 4.00 | [7] |
| BT-549 | Breast Cancer | 6.16 | [7] | |
| HCC70 | Breast Cancer | 8.80 | [7] | |
| T-47D | Breast Cancer | 3.87 | [7] | |
| JNJ-47117096 (MELK-T1) | Flt3-driven Ba/F3 | Leukemia | 1.5 (in absence of IL-3) | [3][8] |
Note: IC50 values can vary depending on the assay conditions and cell line used.
MELK Signaling Pathway
The diagram below illustrates the central role of MELK in various cellular signaling pathways implicated in cancer.
Caption: MELK signaling network in cancer cells.
Experimental Protocols for Target Engagement
Validating that a small molecule inhibitor engages its intended target within a cellular environment is a critical step in drug development. Below are detailed protocols for commonly used assays to assess MELK target engagement.
Western Blot for Phospho-MELK
This assay directly measures the inhibition of MELK's autophosphorylation, a hallmark of its activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-phospho-MELK (specific for the active site phosphorylation) and Mouse anti-total-MELK.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20).
-
Chemiluminescent substrate (ECL).
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or other inhibitors for a specified time (e.g., 1-2 hours). Include a DMSO-treated vehicle control.
-
Wash cells with ice-cold PBS and lyse them in 100 µL of lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using the BCA assay.
-
Normalize protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature[9].
-
Incubate the membrane with the primary anti-phospho-MELK antibody (diluted in 5% BSA/TBST) overnight at 4°C[9].
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the bands using an ECL detection system.
-
Strip the membrane and re-probe with the anti-total-MELK antibody to confirm equal loading.
Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
Intact cells.
-
PBS.
-
PCR tubes or 384-well PCR plate.
-
Thermal cycler.
-
Lysis buffer (e.g., Triton X-100 based buffer with protease inhibitors).
-
Centrifuge.
-
Western blot or ELISA reagents for MELK detection.
Procedure:
-
Treat cells in suspension or adherent in a plate with the desired concentrations of this compound or control compounds for 1-2 hours at 37°C[5].
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions across a temperature gradient (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature[8].
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer[5][8].
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins[8].
-
Collect the supernatant and analyze the amount of soluble MELK protein by Western blot or ELISA. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the binding of an inhibitor to a NanoLuc® luciferase-tagged kinase in live cells.
Materials:
-
HEK293 cells.
-
NanoLuc®-MELK Fusion Vector.
-
Transfection reagent.
-
Opti-MEM® I Reduced Serum Medium.
-
96-well or 384-well white assay plates.
-
NanoBRET™ Tracer.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Luminometer.
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-MELK Fusion Vector and seed them into assay plates[10].
-
Allow the cells to incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (e.g., this compound).
-
Add the NanoBRET™ Tracer to the cells and then immediately add the test compounds[10][11].
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator[10].
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells[10].
-
Measure the BRET signal on a luminometer.
-
A decrease in the BRET signal indicates displacement of the tracer by the test compound, confirming target engagement.
Experimental Workflow for Target Engagement Validation
The following diagram outlines a typical workflow for validating the cellular target engagement of a novel MELK inhibitor.
Caption: Workflow for validating MELK inhibitor target engagement.
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. In Gel Kinase Assay [en.bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PXD000239 - Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - OmicsDI [omicsdi.org]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. carnabio.com [carnabio.com]
- 11. reactionbiology.com [reactionbiology.com]
A Preclinical Comparative Guide to MELK-8a and Other MELK Inhibitors
Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a promising therapeutic target in oncology due to its overexpression in a variety of cancers and its role in tumor progression and maintenance of cancer stem cells. This has led to the development of several small molecule inhibitors targeting MELK. This guide provides a comparative analysis of MELK-8a against other notable MELK inhibitors, focusing on their preclinical performance, supported by experimental data.
Executive Summary
This compound distinguishes itself from other MELK inhibitors, most notably the first-generation inhibitor OTS167, through its superior selectivity. Preclinical data indicates that while both this compound and OTS167 exhibit potent enzymatic inhibition of MELK, this compound has a significantly cleaner off-target profile. This high selectivity is crucial as it minimizes the potential for toxicity and confounding effects arising from the inhibition of other kinases. While in vivo efficacy data for this compound is emerging, the extensive preclinical evaluation of OTS167 provides a benchmark for the potential therapeutic window of targeting MELK. This guide will delve into the quantitative data supporting these observations, detail the experimental methodologies used for their evaluation, and visualize the underlying biological and experimental frameworks.
Data Presentation
In Vitro Potency and Selectivity of MELK Inhibitors
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of various MELK inhibitors against MELK kinase activity and their effects on the viability of different cancer cell lines.
| Inhibitor | Target | IC50 (nM) - Enzymatic | Cell Line | IC50 (µM) - Cell Viability | Citation |
| This compound | MELK | 2 | MDA-MB-468 (Breast) | 0.11 | [1] |
| MCF-7 (Breast) | 3.68 | [1] | |||
| HeLa (Cervical) | - | [2] | |||
| CaSki (Cervical) | - | [2] | |||
| C33a (Cervical) | - | [2] | |||
| OTS167 | MELK | 0.41 | A549 (Lung) | - | [3] |
| T47D (Breast) | - | [3] | |||
| DU4475 (Breast) | - | [3] | |||
| 22Rv1 (Prostate) | - | [3] | |||
| HT1197 (Bladder) | - | [3] | |||
| IMR-32 (Neuroblastoma) | 0.017 | [4] | |||
| LA-N-6 (Neuroblastoma) | 0.3348 | [4] | |||
| HTH-01-091 | MELK | 10.5 | - | - | [5] |
| 30e | MELK | <10 | TNBC and IBC cells | 0.45 - 1.76 | [1] |
Note: IC50 values can vary between different experimental setups. Direct comparison is most accurate when data is generated in the same study.
A critical differentiator among kinase inhibitors is their selectivity. This compound has been shown to be highly selective for MELK. In a screen against 456 kinases, this compound at a concentration of 1 µM inhibited only seven other kinases by more than 85%.[1] In contrast, OTS167 has demonstrated a less selective profile, which may contribute to off-target effects.[5]
In Vivo Efficacy of MELK Inhibitors
The table below outlines the preclinical in vivo efficacy of MELK inhibitors in various cancer xenograft models.
| Inhibitor | Cancer Model | Dosing Regimen | Key Outcomes | Citation |
| OTS167 | Neuroblastoma (NGP cells) | 10 mg/kg/day, daily for 14 days | Significant inhibition of in vivo tumor growth. | [6] |
| Breast Cancer (MDA-MB-231) | 10 mg/kg, oral gavage, daily | Combination with radiation showed a synergistic reduction in tumor growth. | [7] | |
| Adrenocortical Carcinoma | - | Synergistic antiproliferative effect when combined with a CDK inhibitor. | [8] | |
| Bladder Cancer (UMUC3 cells) | 2 µg/g and 6 µg/g, intraperitoneal injection | Significantly suppressed tumor growth in vivo. | ||
| 30e | Triple-Negative Breast Cancer (TN-IBC) | 2.5, 5, and 10 mg/kg, intraperitoneal injections, daily | Dose-dependent suppression of tumor growth. | [1] |
Experimental Protocols
Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
-
Reagents and Materials:
-
Recombinant MELK enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (adenosine triphosphate)
-
Substrate (e.g., a specific peptide or protein)
-
Test compounds (MELK inhibitors) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the recombinant MELK enzyme to the kinase buffer.
-
Add the diluted test compounds to the wells containing the enzyme and incubate for a predetermined period (e.g., 10-30 minutes) to allow for binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is typically measured as luminescence or fluorescence.[9][10]
-
The percentage of kinase inhibition is calculated relative to a DMSO control (no inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[11][12][13][14][15]
-
Reagents and Materials:
-
Cancer cell lines
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compounds (MELK inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
IC50 values are calculated from the dose-response curves.
-
Animal Xenograft Model
These in vivo models are used to evaluate the anti-tumor efficacy of drug candidates.[16][17][18][19][20][21]
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line or patient-derived tumor tissue
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Monitor the tumor size by measuring with calipers at regular intervals. Tumor volume is often calculated using the formula: (length × width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
The anti-tumor efficacy is typically evaluated by comparing the tumor growth inhibition in the treated groups to the control group.
-
Mandatory Visualization
Caption: Simplified MELK signaling pathway in cancer.
Caption: General workflow for preclinical evaluation of MELK inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MELK is a novel therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. promega.com [promega.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research [resources.jax.org]
- 19. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 20. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of MELK-8a Efficacy with RNAi Data in Breast Cancer Models
A Comparative Guide for Researchers in Oncology and Drug Development
This guide provides a comprehensive comparison of two key methodologies for studying the function of Maternal Embryonic Leucine Zipper Kinase (MELK) in cancer: pharmacological inhibition using the selective inhibitor MELK-8a and genetic knockdown via RNA interference (RNAi). The data presented herein, derived from studies on breast cancer cell lines, offers researchers a valuable resource for cross-validating experimental findings and understanding the nuances of targeting MELK.
Unveiling the Role of MELK in Cancer
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that has emerged as a significant player in various cellular processes critical for cancer progression, including cell cycle regulation, proliferation, and apoptosis.[1][2][3] Its overexpression in a variety of cancers, including breast cancer, has positioned it as an attractive therapeutic target.[4] Both small molecule inhibitors and genetic tools are being employed to dissect its function and validate its therapeutic potential.
Quantitative Comparison of this compound and RNAi Effects
The following tables summarize the quantitative data on the effects of this compound and MELK-specific siRNA on the viability and proliferation of breast cancer cell lines. While direct side-by-side comparisons under identical experimental conditions are limited in the available literature, this compilation provides a valuable overview of their respective potencies.
Table 1: Pharmacological Inhibition of MELK with this compound
| Cell Line | Cancer Type | This compound IC50 (µM) | Assay Duration | Citation |
| MDA-MB-468 | Triple-Negative Breast Cancer | 5.41 | 3 days | [5] |
| BT-549 | Triple-Negative Breast Cancer | 8.05 | 3 days | [5] |
| HCC70 | Triple-Negative Breast Cancer | 5.99 | 3 days | [5] |
| ZR-75-1 | Luminal Breast Cancer | >10 | 3 days | [5] |
| MCF7 | Luminal Breast Cancer | 6.06 | 3 days | [5] |
| T-47D | Luminal Breast Cancer | >10 | 3 days | [5] |
Table 2: Genetic Inhibition of MELK with siRNA
| Cell Line | Cancer Type | Effect on Proliferation/Viability | Key Molecular Changes | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | Marked suppression of proliferation | Decrease in Cyclin B | [6] |
| HCC1143 | Triple-Negative Breast Cancer | Marked suppression of proliferation | Decrease in Cyclin B, Cyclin D1, and p-cdc2; Increase in p-JNK, p27, and p21 | [6] |
| MCF7 | Non-Triple-Negative Breast Cancer | Marked suppression of proliferation | Downregulation of Cyclin B and Cyclin D1; Downregulation of p21 | [6] |
| T47D | Non-Triple-Negative Breast Cancer | Marked suppression of proliferation | Downregulation of Cyclin B and Cyclin D1; Downregulation of p21 and p-JNK | [6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Significant apoptosis induction (late apoptosis: 13.02% with NS-siRNA) | - | [7] |
Note on Data Interpretation: It is crucial to acknowledge that the experimental conditions, such as assay type and duration, can influence the observed outcomes. The IC50 values for this compound represent the concentration required to inhibit 50% of cell viability, while the RNAi data often describes a qualitative or semi-quantitative reduction in proliferation and changes in protein expression.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: Simplified MELK signaling pathway.
Caption: Experimental workflow for comparing this compound and siRNA.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in this guide.
Cell Proliferation/Viability Assay (MTT/CCK-8)
-
Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
This compound: Treat cells with a serial dilution of this compound (e.g., 0.1 to 20 µM) or a vehicle control (e.g., DMSO).
-
siRNA: Transfect cells with MELK-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent like Lipofectamine 3000, following the manufacturer's protocol.
-
-
Incubation: Incubate the treated cells for the desired period (e.g., 48-72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
CCK-8 Assay: Add Cell Counting Kit-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement:
-
MTT Assay: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
CCK-8 Assay: Measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value for this compound. For siRNA, compare the proliferation of MELK-silenced cells to the control.
RNA Interference (RNAi) Protocol
-
Cell Seeding: One day before transfection, seed breast cancer cells (e.g., MDA-MB-468) in 6-well plates to achieve 70-90% confluency on the day of transfection.[8]
-
Transfection Complex Preparation:
-
Dilute MELK-specific siRNA or control siRNA in Opti-MEM I Reduced Serum Medium.
-
In a separate tube, dilute a transfection reagent such as Lipofectamine 3000 in Opti-MEM I.
-
Combine the diluted siRNA and Lipofectamine 3000 and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes to the cells and incubate for 48-72 hours.
-
Validation of Knockdown: Harvest a subset of cells to validate MELK knockdown by Western blot or qRT-PCR.
-
Downstream Assays: Utilize the remaining cells for downstream functional assays such as proliferation, apoptosis, or cell cycle analysis.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with this compound or transfect with MELK siRNA as described above.
-
Cell Harvesting: After the treatment period, harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Conclusion
The data presented in this guide demonstrates a consistent anti-proliferative effect of both pharmacological inhibition with this compound and genetic knockdown of MELK using RNAi in breast cancer cell lines. While the methodologies differ, the convergent findings strengthen the rationale for targeting MELK in cancer therapy. Researchers are encouraged to consider the specific advantages and limitations of each approach when designing their experiments. The provided protocols and pathway diagrams serve as a foundational resource for further investigation into the role of MELK in oncology.
References
- 1. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. MELK is not necessary for the proliferation of basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. MELK as a potential target to control cell proliferation in triple-negative breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silencing of Nucleostemin by siRNA Induces Apoptosis in MCF-7 and MDA-MB-468 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
A Comparative Analysis of MELK-8a and MELK Knockout on Cancer Phenotypes
A detailed guide for researchers on the differential effects of pharmacological inhibition versus genetic ablation of the MELK kinase.
In the landscape of cancer therapeutics, Maternal Embryonic Leucine Zipper Kinase (MELK) has been a subject of intense investigation and considerable debate. While traditionally considered a promising drug target due to its overexpression in numerous cancers and its correlation with poor prognosis, recent studies have presented conflicting evidence regarding its essentiality in cancer cell proliferation. This guide provides a comprehensive comparison of the phenotypic effects observed following treatment with the selective MELK inhibitor, MELK-8a, versus the genetic knockout of the MELK gene.
The data presented herein reveals a significant discrepancy: pharmacological inhibition of MELK with small molecules like this compound consistently demonstrates anti-proliferative and pro-apoptotic effects in various cancer models.[1][2] In stark contrast, genetic knockout of MELK using CRISPR/Cas9 technology in several cancer cell lines has shown a surprising lack of a significant phenotype, with cells continuing to proliferate at rates comparable to wild-type cells.[1][3][4] This guide will delve into the quantitative data, experimental methodologies, and underlying signaling pathways to provide researchers with a clear understanding of this ongoing controversy.
Quantitative Comparison of Phenotypic Effects
The following tables summarize the quantitative data from various studies, highlighting the differing outcomes of this compound treatment and MELK knockout on key cancer-related phenotypes.
Table 1: Effects on Cell Viability and Proliferation
| Intervention | Assay | Cell Line(s) | Observed Effect | Quantitative Data (Example) | Reference(s) |
| This compound | Cell Viability / Proliferation | MDA-MB-468, MCF-7, HeLa, CaSki, SiHa, C33a | Decreased cell viability and proliferation | IC50 = 0.11 µM (MDA-MB-468), 3.68 µM (MCF-7) | [5][6][7] |
| MELK Knockout | Cell Proliferation | Triple-negative breast cancer, melanoma, colorectal cancer cell lines | No significant effect on proliferation in vitro and in vivo | Knockout clones exhibited wild-type growth levels | [3][4] |
| MELK Knockout | Anchorage-Independent Growth | Various cancer cell lines | No significant difference compared to control cells | - | [3] |
Table 2: Effects on Apoptosis and Cell Cycle
| Intervention | Assay | Cell Line(s) | Observed Effect | Reference(s) | | :--- | :--- | :--- | :--- | | This compound | Apoptosis/Cell Cycle Analysis | Cervical cancer cell lines | Induced apoptosis and G2/M phase arrest |[6] | | MELK Knockout | Apoptosis/Cell Cycle Analysis | Triple-negative breast cancer cell lines | No significant induction of apoptosis or cell cycle arrest |[1] |
Table 3: Effects on Cancer Stem Cell Phenotypes
| Intervention | Assay | Cell Line(s) | Observed Effect | Reference(s) | | :--- | :--- | :--- | :--- | | MELK Inhibition (OTS167) | Mammosphere Formation | Breast cancer cell lines | Suppressed mammosphere formation |[8][9] | | MELK Knockout | Mammosphere Formation | Breast cancer cell lines | No significant impairment of mammosphere formation |[3] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the conflicting results. Below are outlines of the key experimental protocols employed in the cited studies.
CRISPR/Cas9-Mediated MELK Knockout
-
Objective: To generate stable cell lines with a complete loss of MELK function.
-
Methodology:
-
Guide RNA (gRNA) Design: Design single or dual gRNAs targeting exons of the MELK gene.
-
Vector Construction: Clone the gRNAs into a Cas9 expression vector.
-
Transfection: Introduce the Cas9/gRNA vector into the target cancer cell lines (e.g., MDA-MB-231, A375) using lipid-based transfection reagents or electroporation.
-
Selection and Clonal Isolation: Select for transfected cells using an appropriate antibiotic resistance marker. Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Verification of Knockout: Confirm the absence of MELK protein expression by Western blot analysis. Sequence the genomic DNA at the target site to identify the specific insertions or deletions (indels) that result in a frameshift and premature stop codon.
-
Phenotypic Analysis: Perform proliferation assays (e.g., cell counting, MTT assay), colony formation assays, and in vivo tumorigenicity studies using the validated knockout clones and control cells (e.g., cells transfected with a non-targeting gRNA).[1][3]
-
Pharmacological Inhibition with this compound
-
Objective: To assess the acute effects of inhibiting MELK kinase activity.
-
Methodology:
-
Cell Culture: Plate cancer cell lines at a predetermined density in multi-well plates.
-
Treatment: Treat the cells with a range of concentrations of this compound (NVS-MELK8a) or a vehicle control (e.g., DMSO).[5][10]
-
Cell Viability/Proliferation Assays: After a defined incubation period (e.g., 24, 48, 72 hours), assess cell viability using assays such as the resazurin or crystal violet assay.[11]
-
Apoptosis and Cell Cycle Analysis: Harvest cells, fix, and stain with propidium iodide and/or Annexin V. Analyze by flow cytometry to determine the percentage of cells in different phases of the cell cycle and the level of apoptosis.
-
Western Blot Analysis: Lyse treated cells and perform Western blotting to analyze the phosphorylation status of known MELK substrates or downstream signaling molecules.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving MELK and the experimental workflows used to compare this compound and MELK knockout.
Caption: Simplified MELK signaling network.
The diagram above illustrates some of the key signaling interactions of MELK. It is activated by transcription factors like E2F1, which can be stimulated by the MAPK pathway.[12] MELK then phosphorylates and regulates a variety of downstream targets that are crucial for cell cycle progression, proliferation, apoptosis, and stem cell maintenance, including FOXM1, p53, and CDC25B.[12][13][14]
Caption: Comparative experimental workflow.
This workflow diagram contrasts the two main approaches to studying MELK function. Pharmacological inhibition with this compound leads to acute effects that are then measured, while CRISPR/Cas9 knockout results in a stable genetic modification, the long-term consequences of which are then assessed. The divergent outcomes from these two approaches are at the heart of the current controversy.
Discussion and Future Directions
The striking disparity between the effects of MELK inhibitors and MELK knockout raises critical questions for cancer researchers and drug development professionals. Several hypotheses have been proposed to explain these conflicting findings:
-
Off-Target Effects of Inhibitors: It is possible that the potent anti-cancer effects observed with MELK inhibitors like this compound and particularly the less selective inhibitor OTS167 are due to the inhibition of other essential kinases, and not solely due to the inhibition of MELK.[1][15] Even highly selective inhibitors can have off-target effects at certain concentrations.
-
Compensatory Mechanisms: In MELK knockout cells, compensatory signaling pathways may be activated during the process of clonal selection, masking the true dependence on MELK. This would not occur during the acute treatment with a pharmacological inhibitor.
-
Conditional Dependency: Some research suggests that the dependency on MELK may be context-specific, for instance, being more critical when cells are seeded at low densities.[1]
-
Non-Catalytic Functions of MELK: It is also conceivable that MELK has important non-catalytic, or "scaffolding," functions that are preserved in the presence of a kinase inhibitor but are lost upon genetic knockout.
For researchers in this field, it is imperative to consider these possibilities when designing experiments and interpreting results. Future studies should focus on:
-
Comprehensive Off-Target Profiling: Thoroughly characterizing the selectivity of MELK inhibitors in relevant cellular models is essential.
-
Inducible Knockout/Knockdown Systems: Utilizing inducible systems (e.g., Tet-on/off) to acutely deplete MELK protein could help to circumvent the issue of long-term compensatory adaptations.
-
Rescue Experiments: Attempting to rescue the phenotype of MELK inhibitor treatment by overexpressing a wild-type or kinase-dead version of MELK could help to confirm on-target effects.
References
- 1. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MELK expression correlates with tumor mitotic activity but is not required for cancer growth | eLife [elifesciences.org]
- 4. MELK expression correlates with tumor mitotic activity but is not required for cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Up-regulation of MELK by E2F1 promotes the proliferation in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Maternal Embryonic Leucine-zipper Kinase: Key Kinase for Stem Cell Phenotype in Glioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MELK is a novel therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
MELK-8a: A Potent and Selective MELK Inhibitor for Cancer Therapy
A Comparative Analysis of MELK-8a's Anti-Tumor Efficacy and Mechanism of Action
Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a compelling therapeutic target in oncology due to its overexpression in a variety of human cancers and its correlation with poor prognosis. This compound, a highly potent and selective small molecule inhibitor of MELK, has demonstrated significant anti-tumor effects across different cancer types in preclinical studies. This guide provides a comprehensive comparison of this compound's performance against other MELK inhibitors and alternative therapeutic strategies, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in their evaluation of this promising anti-cancer agent.
Performance Comparison of MELK Inhibitors
The selectivity of a kinase inhibitor is paramount to its therapeutic index, minimizing off-target effects. This compound has been shown to be a highly selective inhibitor of MELK, distinguishing it from other less specific inhibitors such as OTS167.
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity Profile | Key Findings |
| This compound | MELK | 2 | Highly selective with minimal off-target activity.[1] | Demonstrates potent anti-proliferative effects in various cancer cell lines. |
| OTS167 | MELK | 10.1 | Known to have multiple off-targets, complicating the interpretation of its biological effects. | While showing anti-tumor activity, its effects may not be solely attributable to MELK inhibition.[2] |
| HTH-01-091 | MELK | 10.5 | Exhibits a favorable selectivity profile compared to OTS167.[1] | A valuable tool for studying MELK-dependent pharmacology. |
Anti-Tumor Effects of this compound Across Cancer Types
This compound has demonstrated anti-proliferative and pro-apoptotic activity in a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer types.
| Cancer Type | Cell Line | IC50 (µM) |
| Triple-Negative Breast Cancer | MDA-MB-468 | ~0.06 |
| Breast Cancer (ER+) | MCF-7 | ~1.2 |
| Cervical Cancer | HeLa, CaSki, SiHa, C33a | Not specified, but showed decreased cell proliferation over time |
Mechanism of Action: The MELK Signaling Pathway
MELK plays a crucial role in cell cycle progression, particularly in the G2/M transition, through the phosphorylation of various downstream substrates. A key downstream effector of MELK is the transcription factor Forkhead Box M1 (FOXM1), a master regulator of mitotic gene expression.
The inhibition of MELK by this compound disrupts this signaling cascade, leading to cell cycle arrest and apoptosis.
Caption: MELK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability. Specific cell seeding densities and incubation times may need to be optimized for different cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), with or without Matrigel.
-
Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (at a predetermined dose and schedule) and the vehicle control to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion and Future Directions
This compound is a highly selective and potent inhibitor of MELK with demonstrated anti-tumor activity in various cancer models. Its favorable selectivity profile compared to other MELK inhibitors makes it a valuable tool for both basic research and clinical development. The primary mechanism of action involves the disruption of the MELK-FOXM1 signaling axis, leading to cell cycle arrest and apoptosis.
Further research is warranted to expand the evaluation of this compound in a broader range of cancer types and in combination with standard-of-care therapies. The controversy surrounding the essentiality of MELK in cancer, highlighted by differing results from pharmacological inhibition and genetic knockout studies, underscores the need for continued investigation into the complex roles of MELK in tumorigenesis.[2] The development of predictive biomarkers to identify patient populations most likely to respond to this compound will be crucial for its successful clinical translation.
References
On-Target Efficacy of MELK-8a: A Comparative Analysis with Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor MELK-8a with genetic methods for validating the on-target effects of Maternal Embryonic Leucine Zipper Kinase (MELK). The data presented herein is compiled from multiple studies to offer an objective analysis of performance, supported by experimental data and detailed protocols.
Executive Summary
Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a potential therapeutic target in various cancers due to its role in cell cycle progression, proliferation, and apoptosis.[1][2] this compound is a potent and highly selective small molecule inhibitor of MELK.[3][4] Validating that the cellular effects of this compound are indeed due to the inhibition of MELK is crucial. This is typically achieved by comparing its effects to those of genetic approaches, such as short hairpin RNA (shRNA)-mediated knockdown and CRISPR/Cas9-mediated knockout of the MELK gene.
This guide reveals that while both this compound and shRNA-mediated knockdown of MELK show significant anti-proliferative effects in certain cancer cell lines, CRISPR/Cas9-mediated knockout of MELK has yielded conflicting results, with some studies showing no significant impact on cell proliferation.[4][5] This discrepancy highlights the complexities of targeting MELK and underscores the importance of using multiple validation methods.
Performance Comparison: this compound vs. Genetic Approaches
The following tables summarize the quantitative data from studies comparing the effects of this compound and genetic approaches on cancer cell lines.
| Compound/Method | Target | Cell Line | IC50 / Effect | Reference |
| This compound | MELK Kinase Activity | MDA-MB-468 | IC50: 2.96 µM | [5] |
| A375 | - | |||
| shRNA (shMELK-1) | MELK mRNA | MDA-MB-468 | Significant growth inhibition | [3] |
| shRNA (shMELK-2) | MELK mRNA | MDA-MB-468 | Significant growth inhibition | [3] |
| CRISPR/Cas9 | MELK Gene | MDA-MB-468 | No significant effect on proliferation | [5] |
Table 1: Comparison of anti-proliferative effects of this compound and genetic approaches in MDA-MB-468 triple-negative breast cancer cells.
| Compound | MELK IC50 (nM) | FLT3 IC50 (nM) | Haspin IC50 (nM) | Reference |
| This compound | 2 | 180 | 190 | [3] |
| OTSSP167 | 0.41 | 13 | 160 | [4] |
| HTH-01-091 | 10.5 | >1000 | >1000 | [5] |
Table 2: Kinase selectivity profile of this compound compared to other known MELK inhibitors.
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below.
Protocol 1: shRNA-Mediated Knockdown of MELK and Cell Viability Assay
1. shRNA Vector Preparation:
-
Design shRNA sequences targeting the MELK mRNA using a suitable algorithm.
-
Synthesize and anneal complementary oligonucleotides.
-
Ligate the shRNA cassette into a suitable lentiviral vector (e.g., pLKO.1).
-
Verify the sequence of the inserted shRNA.
2. Lentivirus Production:
-
Co-transfect the shRNA-containing vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells.
-
Collect the virus-containing supernatant 48-72 hours post-transfection.
-
Concentrate and titer the lentivirus.
3. Transduction of Target Cells (e.g., MDA-MB-468):
-
Plate cells at an appropriate density.
-
Transduce cells with the MELK-targeting or a non-targeting control shRNA lentivirus in the presence of polybrene.
-
Select for transduced cells using puromycin.
4. Validation of Knockdown:
-
Assess MELK mRNA levels via quantitative real-time PCR (qRT-PCR).
-
Analyze MELK protein levels by Western blot.
5. Cell Viability Assay (MTT Assay):
-
Seed an equal number of transduced cells in a 96-well plate.
-
At desired time points (e.g., 2, 4, and 6 days), add MTT solution to each well and incubate.
-
Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
Normalize the viability of MELK-knockdown cells to the non-targeting control.[6][7]
Protocol 2: CRISPR/Cas9-Mediated Knockout of MELK and Cell Proliferation Assay
1. gRNA Design and Vector Construction:
-
Design guide RNAs (gRNAs) targeting an early exon of the MELK gene.
-
Clone the gRNA into a Cas9-expressing vector (e.g., pX458).
2. Transfection of Target Cells:
-
Transfect the gRNA/Cas9 plasmid into the target cell line (e.g., MDA-MB-468) using a suitable transfection reagent.
3. Single-Cell Cloning:
-
Two days post-transfection, sort GFP-positive cells (if using a fluorescent reporter) into a 96-well plate at one cell per well.
-
Expand the single-cell clones.
4. Verification of Knockout:
-
Screen for MELK protein absence in individual clones by Western blot.
-
Sequence the genomic DNA of the target region to confirm frameshift mutations.
5. Cell Proliferation Assay:
-
Plate an equal number of wild-type and MELK-knockout cells.
-
Count the cells at different time points (e.g., daily for 5 days) using a cell counter or a viability dye (e.g., trypan blue).
-
Plot the cell number over time to generate a growth curve.[5][8]
Protocol 3: Western Blot Analysis of MELK Downstream Effectors
1. Cell Lysis:
-
Treat cells with this compound or use MELK knockdown/knockout cells.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates and separate them on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against MELK downstream targets (e.g., phospho-FOXM1, phospho-AKT, phospho-p65) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9][10]
Visualizing the Pathways and Workflows
To better understand the relationships between MELK, its inhibitors, and genetic validation methods, the following diagrams have been generated using Graphviz.
Figure 1: Simplified MELK Signaling Pathway. This diagram illustrates key upstream regulators and downstream effectors of MELK, leading to cellular outcomes like proliferation and cell cycle progression.
Figure 2: Experimental workflow for comparing this compound with genetic approaches to validate on-target effects.
Figure 3: Logical framework for confirming the on-target effects of this compound using genetic validation.
Conclusion
The comparative data presented in this guide demonstrate that this compound is a potent and selective inhibitor of MELK. The anti-proliferative effects observed with this compound are consistent with those seen with shRNA-mediated knockdown of MELK in sensitive cell lines, providing strong evidence for its on-target activity. However, the lack of a consistent phenotype with CRISPR/Cas9-mediated knockout suggests that the role of MELK in cancer cell proliferation may be more complex than initially thought and could be cell-context dependent or subject to compensatory mechanisms. Therefore, a multi-faceted approach, combining selective pharmacological inhibitors like this compound with genetic tools, is essential for the rigorous validation of MELK as a therapeutic target.
References
- 1. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MELK-T1, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MELK is not necessary for the proliferation of basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Precision of MELK-8a: A Kinase Specificity Showdown
In the competitive landscape of kinase inhibitor development, achieving high specificity is paramount to minimizing off-target effects and enhancing therapeutic efficacy. This guide provides a comprehensive assessment of the kinase selectivity of MELK-8a, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a protein implicated in cancer cell proliferation.[1][2][3] We present a direct comparison with other known MELK inhibitors, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its performance in kinase profiling assays.
Executive Summary: this compound Demonstrates Superior Selectivity
Biochemical and cell-based proteomics assays reveal that this compound is a highly selective MELK inhibitor.[1][2] In contrast, the widely used inhibitor OTSSP167 exhibits a broad kinase inhibition profile, targeting numerous kinases beyond MELK.[1][3][4][5] This lack of specificity can complicate the interpretation of functional studies and potentially lead to unforeseen cellular consequences.[1][3] Another inhibitor, HTH-01-091, while showing a more favorable profile than OTSSP167, was found to be less effective at inhibiting MELK within a cellular context.[1] this compound, therefore, emerges as a more reliable tool for specifically probing MELK function in cancer biology.[1][2]
Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other relevant kinase inhibitors against their primary targets and key off-targets. Lower IC50 values indicate higher potency.
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Targets | IC50 (µM) | Reference |
| This compound | MELK | 2 - 17 | Flt3 (ITD) | 0.18 | [1][6] |
| Haspin | 0.19 | [6] | |||
| PDGFRα | 0.42 | [6] | |||
| Aurora A | >10 | [1] | |||
| Aurora B | 24 | [1] | |||
| OTSSP167 | MELK | 0.41 | Aurora B | - | [7][8] |
| MAP2K7 | - | [4][9] | |||
| Broad Spectrum | Multiple kinases | [1][3][4] | |||
| HTH-01-091 | MELK | 10.5 | GAK, CSNK2A1/2, RIPK2 | - | [1][10] |
| Hesperadin | Aurora A, Aurora B | 250 (Aurora B) | Multiple | - | [11][12][13][14] |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources.
Experimental Methodology: Profiling Kinase Inhibitor Specificity
The selectivity of this compound and other inhibitors is often determined using a combination of in vitro biochemical assays and cell-based proteomic approaches.
In Vitro Kinase Inhibition Assay
This method directly measures the ability of an inhibitor to block the activity of a purified kinase.
-
Reaction Setup: Recombinant kinase (e.g., MELK) is incubated with a specific substrate (e.g., a peptide) and ATP (the phosphate donor) in a suitable buffer.
-
Inhibitor Addition: Varying concentrations of the test inhibitor (e.g., this compound) are added to the reaction.
-
Activity Measurement: Kinase activity is quantified by measuring the amount of phosphorylated substrate, often using methods like radioactivity (e.g., [γ-³²P]ATP) or fluorescence-based detection.[7]
-
IC50 Determination: The concentration of the inhibitor that reduces kinase activity by 50% is calculated as the IC50 value.
Multiplexed Kinase Inhibitor Beads/Mass Spectrometry (MIB/MS)
This powerful chemical proteomics technique assesses inhibitor selectivity within a more physiologically relevant cellular context.[1]
-
Cell Treatment: Cancer cells are treated with the kinase inhibitor or a vehicle control (e.g., DMSO).
-
Cell Lysis: The cells are lysed to release the cellular proteins, including the entire complement of kinases (the kinome).
-
Kinase Capture: The cell lysate is passed over beads that are coated with a broad-spectrum of kinase inhibitors. These "kinobeads" bind to the ATP-binding site of most kinases.[1]
-
Competitive Binding: If a kinase was bound by the test inhibitor inside the cell, its ATP-binding site will be occupied, and it will not bind to the beads.
-
Mass Spectrometry: The kinases that do bind to the beads are identified and quantified using mass spectrometry.
-
Selectivity Profile: By comparing the amount of each kinase captured from inhibitor-treated cells versus control cells, a selectivity profile is generated. A significant decrease in the amount of a specific kinase captured indicates that the inhibitor effectively engaged that target in the cellular environment.[1]
Visualizing the Experimental Workflow and Signaling Context
To better illustrate the processes involved, the following diagrams outline the MIB/MS workflow and the signaling pathway in which MELK plays a role.
Caption: Workflow for assessing kinase inhibitor specificity using MIB/MS.
Caption: MELK's role in activating key mitotic kinases to promote cell cycle progression.
Conclusion: this compound as the Preferred Tool for Targeted Research
References
- 1. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry-based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. MELK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. Hesperadin - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of MELK-8a
Researchers and laboratory personnel must adhere to strict safety protocols when handling and disposing of MELK-8a, a potent kinase inhibitor. Due to its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects, proper disposal is critical to ensure personnel safety and prevent environmental contamination.[1] The following guide provides detailed, step-by-step procedures for the safe disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, including weighing and dissolution, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spillage: In case of a spill, collect the spillage.[1] Absorb solutions with an inert, finely-powdered material such as diatomite or universal binders.[1] Decontaminate surfaces by scrubbing with alcohol and dispose of all contaminated materials as hazardous waste.[1]
Segregation and Collection of this compound Waste
Proper segregation of chemical waste is fundamental to safe disposal. All materials that have come into contact with this compound must be treated as hazardous chemical waste.
Types of Waste:
-
Solid Waste: Includes unused or expired this compound powder, contaminated PPE (gloves, weigh boats, etc.), and any absorbent materials used for cleaning spills.
-
Liquid Waste: Includes leftover solutions of this compound, solvents used for rinsing contaminated glassware, and media from cell culture experiments.
Collection Procedure:
-
Designated Waste Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid this compound waste. Containers should be made of a material compatible with the chemicals being discarded.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Harmful to Aquatic Life").
-
Storage: Store waste containers in a designated, secure secondary containment area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
Step-by-Step Disposal Protocol
The overarching principle for the disposal of this compound is that it must be managed by an approved and licensed hazardous waste disposal facility.[1] Do not dispose of this compound down the drain or in regular trash.
-
Waste Accumulation: Collect all solid and liquid waste in their respective, properly labeled containers as described above.
-
Container Sealing: Once a waste container is full, seal it tightly to prevent any leaks or spills.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Documentation: Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date of disposal. This is often a legal requirement and good laboratory practice.
-
Handover: Follow the specific instructions provided by your EHS office or the disposal contractor for the handover of the waste containers.
Quantitative Data Summary
For researchers using this compound, the following data from its Safety Data Sheet (SDS) and product information sheets are pertinent to its handling and potential hazards.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1922153-17-0 | [1] |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| H410: Very toxic to aquatic life | [1] | |
| Precautionary Statement | P273: Avoid release to the environment | [1] |
| P501: Dispose of contents/container to an approved waste disposal plant | [1] | |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | [1] |
Disposal Workflow Diagram
The logical steps for the proper disposal of this compound are outlined in the workflow diagram below. This visualization provides a clear, at-a-glance overview of the procedural flow from waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound hazardous waste.
References
Personal protective equipment for handling MELK-8a
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling MELK-8a. It offers procedural, step-by-step guidance to ensure the safe handling and disposal of this potent kinase inhibitor.
Hazard Identification and Safety Precautions
This compound is a potent maternal embryonic leucine zipper kinase (MELK) inhibitor.[1][2][3] While comprehensive toxicological data is not fully available, it should be handled as a hazardous compound. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Hazard Summary:
| Hazard Classification (as per GHS) | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life. | P273: Avoid release to the environment. P391: Collect spillage. |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
Personal Protective Equipment (PPE)
Due to its potent nature, a stringent PPE protocol is mandatory when handling this compound. The following PPE should be worn at all times in the designated handling area.
| PPE Component | Specifications |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves is required.[4][5] The outer glove should be over the gown cuff and the inner glove underneath.[4] Change gloves immediately if contaminated. |
| Gown | A disposable, low-lint, solid-front gown with long sleeves and tight-fitting cuffs (e.g., polyethylene-coated polypropylene) should be worn.[4][6] |
| Eye/Face Protection | Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing, a full-face shield is recommended.[4][7] |
| Respiratory Protection | For handling the solid compound or when generating aerosols, a NIOSH-approved N95 or higher-level respirator is recommended.[4] |
Below is a workflow for the proper donning and doffing of PPE when handling this compound.
Handling and Storage Procedures
Receiving:
-
Upon receipt, inspect the package for any damage or leaks in a designated area.
-
Wear a single pair of chemotherapy-rated gloves during inspection.[4]
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Recommended storage temperature is -20°C for the solid form.[8]
-
Stock solutions should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1]
-
Aqueous solutions are not recommended for storage for more than one day.
-
Store in a designated, restricted-access area.
Handling:
-
All handling of the solid compound and preparation of solutions should be performed in a designated containment device such as a chemical fume hood or a glove box.
-
Avoid the formation of dust and aerosols.
-
Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate after use or dispose of as hazardous waste.
-
Do not eat, drink, or smoke in the handling area.[9]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Spill Response Workflow:
Cleanup Procedure for a Minor Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don PPE: Put on the appropriate PPE as outlined in Section 2.
-
Containment: For liquid spills, create a dike around the spill using absorbent materials.[10] For solid spills, carefully cover with a damp paper towel to avoid generating dust.
-
Absorption/Collection:
-
Liquid Spill: Absorb the spill using an inert absorbent material (e.g., vermiculite, chemical absorbent pads).[11] Work from the outside in.
-
Solid Spill: Carefully scoop the solid material into a sealable, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable decontaminating solution (e.g., soap and water, followed by 70% ethanol), and wipe dry. All cleaning materials should be disposed of as hazardous waste.
-
Waste Disposal: Place all contaminated materials, including PPE, into a sealed and clearly labeled hazardous waste container.
For major spills, evacuate the area, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
Disposal Steps:
-
Segregation: Keep this compound waste separate from other laboratory waste.
-
Containment: Use leak-proof, sealable containers clearly labeled as "Hazardous Waste: this compound".
-
Labeling: Ensure the waste container is labeled with the full chemical name and associated hazards.
-
Collection: Follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of this compound down the drain or in regular trash.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Emergency Contact: In case of a serious incident, call your institution's emergency number and the poison control center. Provide them with the Safety Data Sheet for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aaha.org [aaha.org]
- 5. pogo.ca [pogo.ca]
- 6. dupont.com.sg [dupont.com.sg]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 10. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 11. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
